molecular formula C129H217N29O39 B15602822 st-Ht31

st-Ht31

Numéro de catalogue: B15602822
Poids moléculaire: 2798.3 g/mol
Clé InChI: AHVAWKAVLPRRQS-MUBBMYIHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

St-Ht31 is a useful research compound. Its molecular formula is C129H217N29O39 and its molecular weight is 2798.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-(octadecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C129H217N29O39/c1-22-26-27-28-29-30-31-32-33-34-35-36-37-38-39-45-93(162)142-88(62-98(170)171)119(187)149-87(60-66(5)6)120(188)157-103(70(13)23-2)125(193)147-86(53-57-97(168)169)115(183)145-84(51-55-95(164)165)113(181)140-76(19)108(176)138-77(20)110(178)152-91(65-159)121(189)143-82(44-42-59-134-129(132)133)116(184)156-105(72(15)25-4)127(195)155-101(68(9)10)123(191)150-89(63-99(172)173)118(186)141-78(21)111(179)153-102(69(11)12)124(192)158-104(71(14)24-3)126(194)148-85(52-56-96(166)167)114(182)144-83(50-54-92(131)161)117(185)154-100(67(7)8)122(190)146-81(43-40-41-58-130)112(180)139-75(18)107(175)137-73(16)106(174)135-64-94(163)136-74(17)109(177)151-90(128(196)197)61-79-46-48-80(160)49-47-79/h46-49,66-78,81-91,100-105,159-160H,22-45,50-65,130H2,1-21H3,(H2,131,161)(H,135,174)(H,136,163)(H,137,175)(H,138,176)(H,139,180)(H,140,181)(H,141,186)(H,142,162)(H,143,189)(H,144,182)(H,145,183)(H,146,190)(H,147,193)(H,148,194)(H,149,187)(H,150,191)(H,151,177)(H,152,178)(H,153,179)(H,154,185)(H,155,195)(H,156,184)(H,157,188)(H,158,192)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,196,197)(H4,132,133,134)/t70-,71-,72-,73-,74-,75-,76-,77-,78-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-,103-,104-,105-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVAWKAVLPRRQS-MUBBMYIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C129H217N29O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2798.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of St-Ht31 in Disrupting AKAP-PKA Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial and temporal regulation of protein kinase A (PKA) signaling is critical for a multitude of cellular processes. This precise control is largely orchestrated by A-Kinase Anchoring Proteins (AKAPs), which tether PKA to specific subcellular locations, thereby ensuring substrate specificity. The disruption of the AKAP-PKA interaction has emerged as a powerful tool to investigate localized signaling events and as a potential therapeutic strategy. This technical guide provides an in-depth overview of St-Ht31, a cell-permeable peptide inhibitor that competitively disrupts the AKAP-PKA interaction. We will delve into its mechanism of action, present quantitative data on its binding affinity and inhibitory concentrations, detail key experimental protocols for its use, and visualize the associated signaling pathways and experimental workflows.

Introduction to the AKAP-PKA Signaling Complex

The fidelity of cellular signaling is paramount for normal physiological function. A-Kinase Anchoring Proteins (AKAPs) are a diverse family of scaffolding proteins that play a pivotal role in orchestrating signal transduction pathways by bringing together signaling enzymes with their specific substrates.[1][2][3][4] A defining feature of AKAPs is their ability to bind to the regulatory (R) subunits of Protein Kinase A (PKA), thereby localizing the kinase to distinct subcellular compartments such as the plasma membrane, nucleus, and mitochondria.[3][5] This compartmentalization ensures that upon activation by cyclic AMP (cAMP), PKA can efficiently phosphorylate its intended targets, leading to specific downstream cellular responses.[3]

The interaction between AKAPs and PKA is mediated by a conserved amphipathic helix on the AKAP, which binds to a hydrophobic groove on the dimerization and docking (D/D) domain of the PKA regulatory subunit dimer.[5][6] The majority of AKAPs exhibit a preference for the type II regulatory subunits (RIIα and RIIβ) of PKA.[2]

This compound: A Potent Disruptor of the AKAP-PKA Interaction

2.1. Peptide Origin and Structure

Ht31 is a 24-amino acid peptide derived from the PKA-anchoring domain of the human thyroid RII-anchoring protein, now known as AKAP-Lbc.[5][7][8] Its sequence is DLIEEAASRIVDAVIEQVKAAGAY. To enhance its utility in cell-based assays, a stearated version, this compound, was developed. The addition of a stearic acid moiety to the N-terminus increases the peptide's hydrophobicity, rendering it cell-permeable.[5] A control peptide, this compound-P, contains proline substitutions that disrupt the amphipathic helix, abolishing its ability to bind PKA and serving as a negative control in experiments.[9]

2.2. Mechanism of Action

This compound acts as a competitive inhibitor of the AKAP-PKA interaction.[10] By mimicking the amphipathic helix of AKAPs, this compound binds with high affinity to the D/D domain of the PKA RII subunits.[7][9] This competitive binding prevents endogenous AKAPs from docking with PKA, leading to the displacement of PKA from its subcellular anchors and its redistribution throughout the cytoplasm.[9][11] This delocalization disrupts the spatially constrained signaling cascades orchestrated by AKAPs.[9][12] Interestingly, while often used to inhibit localized PKA activity, the release of PKA from its anchoring sites can lead to an increase in global cytosolic PKA activity in some cellular contexts.[9][10]

Quantitative Data on this compound and Related Peptides

The following tables summarize the key quantitative data related to the binding and inhibitory properties of Ht31 and a more potent derivative, AKAP-IS.

PeptidePKA Regulatory SubunitBinding Affinity (Kd)Reference
Ht31RIIα2-4 nM[13]
Ht31RIIα2.2 ± 0.03 nM[13]
Ht31RIα1277 ± 56 nM[13]
AKAP-ISRIIα0.45 ± 0.07 nM[13]
AKAP-ISRIα227 ± 55 nM[13]
PeptideAKAPPKA Regulatory SubunitIC50Reference
Ht31RII-specific AKAPRIIα1.4 ± 0.2 nM[14][15]
Ht31Dual-specificity AKAPRIIα6 ± 1 nM[14][15]
Ht31Dual-specificity AKAPRIα156 ± 10 nM[15]

Visualizing the AKAP-PKA Signaling Pathway and this compound Disruption

The following diagrams illustrate the core concepts of AKAP-PKA signaling and the mechanism of this compound-mediated disruption.

AKAP_PKA_Signaling cluster_membrane Subcellular Compartment (e.g., Membrane) AKAP AKAP PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) AKAP->PKA_holoenzyme Anchoring Active_PKA Active PKA (Catalytic Subunits) PKA_holoenzyme->Active_PKA Substrate Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response cAMP cAMP cAMP->PKA_holoenzyme Activation Active_PKA->Substrate Phosphorylation St_Ht31_Disruption cluster_membrane Subcellular Compartment AKAP AKAP PKA_holoenzyme PKA Holoenzyme PKA_holoenzyme->AKAP Binding Blocked Disrupted_PKA Delocalized PKA PKA_holoenzyme->Disrupted_PKA Displacement St_Ht31 This compound St_Ht31->PKA_holoenzyme Competitive Binding to RII Subunit Global_Response Altered Global Cellular Response Disrupted_PKA->Global_Response Experimental_Workflow_CoIP Start Start: Cell Culture Treatment Treat with this compound or Control Start->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitation (Anti-AKAP Ab) Lysis->IP WB Western Blot (Anti-PKA RII Ab) IP->WB Analysis Analyze PKA Co-precipitation WB->Analysis End End Analysis->End

References

st-Ht31: A Technical Guide to a Cell-Permeable PKA Anchoring Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

st-Ht31 is a synthetic, cell-permeable peptide widely utilized in cell biology and pharmacology to investigate the spatial and temporal dynamics of Protein Kinase A (PKA) signaling. It is the stearated form of Ht31, a 24-amino acid peptide derived from the PKA-anchoring domain of a human thyroid A-Kinase Anchoring Protein (AKAP). The addition of a stearate (B1226849) group to its N-terminus confers membrane permeability, allowing it to act intracellularly.[1] The primary mechanism of this compound involves competitively inhibiting the interaction between the regulatory (RII) subunits of PKA and AKAPs. This disruption displaces PKA from specific subcellular locations, making this compound an invaluable tool for dissecting the roles of compartmentalized PKA signaling in various cellular processes.

Core Mechanism of Action

Protein Kinase A is a key enzyme in cellular signaling, regulating diverse processes like metabolism, gene expression, and memory.[2][3] Its activity is tightly controlled, not just by the second messenger cyclic AMP (cAMP), but also by its subcellular localization. This spatial regulation is achieved by a diverse family of A-Kinase Anchoring Proteins (AKAPs), which tether the inactive PKA holoenzyme to specific sites such as the plasma membrane, mitochondria, or cytoskeleton.[4][5]

Upon elevation of intracellular cAMP, the catalytic subunits of PKA are released from the regulatory subunits and can phosphorylate nearby substrates.[6] By anchoring PKA, AKAPs ensure that PKA activity is directed towards specific targets, creating localized signaling microdomains.

This compound functions by mimicking the amphipathic helix structure of the PKA-binding domain found on all AKAPs. It binds with high affinity to the docking and dimerization domain of the PKA regulatory subunit dimer, thereby competitively displacing the PKA holoenzyme from its endogenous AKAP anchors.[1][7] This leads to a redistribution of PKA throughout the cytosol.[7] Interestingly, while this abolishes localized PKA activity, the delocalization can result in an overall increase in diffuse cytosolic PKA activity, an important consideration in experimental design.[1][8]

PKA_Signaling_and_st_Ht31_Inhibition cluster_0 Canonical PKA Activation cluster_1 cluster_2 Action of this compound GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP -> PKA_Holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_Holoenzyme Binds to R subunits AKAP AKAP PKA_Holoenzyme->AKAP Anchored PKA_C Active Catalytic Subunits (C) PKA_Holoenzyme->PKA_C Releases PKA_R Regulatory Subunits (R) PKA_Holoenzyme->PKA_R Substrate Substrate Protein PKA_C->Substrate Phosphorylates Substrate_P Phosphorylated Substrate stHt31 This compound PKA_Holoenzyme_2 Inactive PKA Holoenzyme (R2C2) stHt31->PKA_Holoenzyme_2 Competitively Binds to R Subunits AKAP_2 AKAP PKA_Holoenzyme_2->AKAP_2 Anchored PKA_Holoenzyme_2->AKAP_2 Displaces PKA_Released Delocalized PKA

Figure 1. Mechanism of this compound action on the PKA signaling pathway.

Data Presentation

Quantitative data for this compound primarily revolves around its physical characteristics and the effective concentrations used in cellular assays. Unlike small molecule inhibitors, a traditional IC50 or Ki value for PKA-AKAP disruption is not typically reported; instead, its efficacy is demonstrated by observing biological outcomes at various concentrations.

Table 1: Physicochemical Properties of this compound and Control Peptide

PropertyThis compoundst-Ht31P (Negative Control)Reference(s)
Description Cell-permeable PKA-AKAP interaction inhibitorInactive, cell-permeable control peptide
Molecular Weight 2798.27 g/mol 2766.19 g/mol
Formula C129H217N29O39C127H209N29O39
Sequence DLIEEAASRI VDAVI EQVKAAGAY (N-term Stearated)DLIEEAASRP VDAVP EQVKAAGAY (N-term Stearated)
Purity ≥95% (HPLC)Not specified, used as a high-purity control

Table 2: Effective Concentrations of this compound in Cellular Assays

Assay / Cell TypeConcentration RangeObserved EffectReference(s)
Cholesterol Efflux (BHK & RAW Macrophages)3 - 50 µMDose-dependent increase in cholesterol and phospholipid efflux, especially in ABCA1-expressing cells. 40% cholesterol export at 50 µM in 2h.[1]
Reversal of Macrophage Foam Cell Formation10 µMPreferentially removes lipids from ABCA1+/+ foam cells, restoring healthy phenotype.[1]
Growth Cone Guidance (Xenopus Neurons)2 µMAbolished cAMP-mediated switching of MAG repulsion to attraction.[9]
PKA RII Subunit Delocalization (Xenopus Neurons)20 µMReduced enrichment of PKA RII subunit in filopodia.[9]
Inhibition of I-1 PhosphorylationNot specifiedLargely abolished forskolin-stimulated phosphorylation of Inhibitor-1 (I-1).[9]
Cardiomyocyte Contractility (Isoproterenol stim)Not specifiedIncreased rate and amplitude of cell shortening and relaxation.[7]
Airway Smooth Muscle Cells50 µMUsed to study effects on protein expression and cell contraction.[10]

Experimental Protocols

Detailed methodologies are crucial for the correct application and interpretation of results using this compound. Below are protocols for key experiments cited in the literature.

Assay for PKA Activity via Western Blot of Phospho-CREB

This is an indirect method to assess PKA activity by measuring the phosphorylation of a key downstream nuclear target, CREB, at Serine 133.[11]

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RAW macrophages) to desired confluency. Treat cells with this compound (e.g., 10 µM) or vehicle control for the desired duration (e.g., 2 hours). Include st-Ht31P as a negative control.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel.

  • Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-CREB (Ser133). In parallel, probe a separate blot or strip and re-probe the same blot for total CREB as a loading control.

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-CREB to total CREB to determine the relative level of PKA activation.

WB_Workflow start Cell Treatment (this compound, Controls) lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (pCREB / Total CREB) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis (pCREB / Total CREB Ratio) detection->analysis end Result: Relative PKA Activity analysis->end

Figure 2. Experimental workflow for Western blot analysis of CREB phosphorylation.

Live-Cell Imaging of Compartmentalized PKA Activity using FRET Biosensors

This method allows for real-time monitoring of PKA activity in specific subcellular compartments of living cells using genetically encoded A-Kinase Activity Reporters (AKARs).[1][11]

Protocol:

  • Transfection: Transfect cells (e.g., ABCA1-BHK cells) with a FRET biosensor plasmid (e.g., AKAR3 for cytosol or pm-AKAR3 for plasma membrane) using a suitable transfection reagent.

  • Cell Culture: Plate transfected cells onto glass-bottom dishes and culture overnight to allow for biosensor expression.

  • Microscopy Setup: Mount the dish on a fluorescence microscope equipped for FRET imaging, with excitation and emission filters for CFP and YFP. Maintain cells at 37°C.

  • Baseline Imaging: Acquire baseline images in both the CFP and sensitized YFP channels before treatment.

  • Treatment and Imaging: Add this compound (e.g., 10 µM) to the imaging medium. Immediately begin acquiring time-lapse images of the same cells in both channels for a set duration (e.g., 10-20 minutes).

  • Image Analysis: Perform background subtraction and bleed-through correction on the images. Generate a ratiometric image by dividing the YFP channel intensity by the CFP channel intensity for each time point.

  • Data Quantification: Calculate the FRET intensity (YFP/CFP ratio) for individual cells. Present the data as the percentage change in FRET ratio before and after the addition of this compound. An increase in the YFP/CFP ratio indicates PKA activation.

Cellular Uptake Assay using Fluorescently Labeled this compound

This protocol verifies the cell permeability of the peptide and can be used to compare uptake under different conditions (e.g., with or without ABCA1 expression).[1]

Protocol:

  • Peptide Labeling: Fluorescently label this compound with a dye such as Cy2 according to the manufacturer's instructions.

  • Cell Culture: Plate cells (e.g., Mock-BHK and ABCA1-BHK cells) on glass coverslips or imaging dishes.

  • Incubation: Incubate the cells with the fluorescently labeled peptide (Cy2-st-Ht31) in culture medium for a specified time (e.g., 2 hours) at 37°C or on ice to assess binding versus internalization.

  • Washing: Remove the peptide-containing medium and wash the cells thoroughly with ice-cold PBS to remove any non-internalized peptide.

  • Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore (e.g., Cy2).

  • Analysis: Capture images under identical acquisition settings for all experimental conditions. Quantify the mean fluorescence intensity per cell using image analysis software.

Logical Application and Downstream Effects

The use of this compound has revealed that disrupting the spatial organization of PKA can lead to varied, and sometimes counterintuitive, cellular outcomes. The primary intervention is the delocalization of PKA, but the functional consequence depends on the cellular context and the specific downstream pathways being investigated.

  • Inhibition of Localized Signaling: In systems where PKA function is critically dependent on its proximity to specific substrates, this compound acts as an inhibitor. For example, in neuronal growth cones, the targeted phosphorylation of substrates by AKAP-anchored PKA is required for certain guidance cues. Disrupting this with this compound abolishes the response.[9] Similarly, in cardiomyocytes, displacing PKA from myofilament-associated AKAPs reduces the phosphorylation of key contractile proteins like troponin I upon beta-adrenergic stimulation.[7]

  • Activation of Global Cytosolic Signaling: Conversely, in other contexts, releasing the entire cellular pool of PKA from its anchored "sinks" can lead to a significant increase in its activity in the general cytosol. A prime example is the induction of cholesterol efflux in macrophages. Here, this compound treatment elevates cytosolic PKA activity, leading to robust cholesterol export, a process that is abolished by direct PKA catalytic inhibitors like PKI.[1][8] This demonstrates that the delocalized PKA is catalytically active and can phosphorylate a different set of substrates than when it was anchored.

Downstream_Effects cluster_outcomes Functional Consequences stHt31 This compound Administration Disruption Disruption of PKA-AKAP Interaction stHt31->Disruption Delocalization PKA Delocalization (Redistribution to Cytosol) Disruption->Delocalization Inhibition Outcome 1: Inhibition of Localized Signaling Delocalization->Inhibition Loss of proximity to specific substrates Activation Outcome 2: Activation of Global Signaling Delocalization->Activation Increased availability of free catalytic subunits in the cytosol Inhibition_exp Example: Reduced phosphorylation of myofilament proteins in cardiomyocytes. Inhibition->Inhibition_exp Activation_exp Example: Increased cholesterol efflux in macrophages via cytosolic PKA activity. Activation->Activation_exp

Figure 3. Logical flow from this compound administration to divergent cellular outcomes.

This compound is a powerful chemical tool for probing the function of A-Kinase Anchoring Proteins and the importance of PKA compartmentalization. Its utility lies in its ability to specifically disrupt the PKA-AKAP interaction in living cells. Researchers using this compound must carefully consider its dual potential to either inhibit localized signaling events or activate global cytosolic ones. The mandatory use of the inactive control peptide, st-Ht31P, is essential for attributing observed effects specifically to the disruption of PKA anchoring. Through its application, the field has gained significant insight into how cells achieve signaling specificity, with implications for drug development in areas ranging from cardiovascular disease to neurobiology.

References

The Discovery and Development of st-Ht31: A Technical Guide to a Novel PKA Anchoring Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compartmentalization of signaling molecules is crucial for the fidelity and specificity of cellular responses. A-Kinase Anchoring Proteins (AKAPs) play a pivotal role in this process by tethering the cyclic AMP-dependent Protein Kinase A (PKA) to specific subcellular locations. The disruption of these PKA-AKAP interactions has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of st-Ht31, a cell-permeable peptide inhibitor of PKA anchoring. We will delve into the core signaling pathways, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in targeting PKA signaling.

Introduction: The Rationale for Targeting PKA Anchoring

The specificity of PKA signaling is not merely determined by the presence of its activator, cyclic AMP (cAMP), but more so by its precise localization within the cell. AKAPs are a diverse family of scaffolding proteins that bind to the regulatory (R) subunits of the PKA holoenzyme, thereby anchoring it in close proximity to its substrates. This spatial regulation is critical for a multitude of physiological processes.

The Ht31 peptide was originally identified as a fragment of the human thyroid AKAP that contains the RII-binding domain. [1]This peptide competitively inhibits the interaction between PKA and AKAPs. To overcome the limitation of poor cell permeability of the native Ht31 peptide, a stearated version, this compound, was developed. The addition of the stearoyl group at the N-terminus enhances its lipophilicity, allowing it to traverse the plasma membrane and exert its inhibitory effects intracellularly.

Mechanism of Action of this compound

This compound acts as a PKA anchoring inhibitor. By binding to the regulatory subunits of PKA, it displaces the kinase from its anchoring sites on AKAPs. [1]This disruption leads to a redistribution of PKA throughout the cytoplasm, resulting in a global, rather than localized, increase in PKA activity upon cAMP stimulation. A key consequence of this generalized cytoplasmic PKA activity is the enhanced phosphorylation of various substrates, leading to downstream cellular effects.

One of the most significant reported effects of this compound is the induction of cholesterol and phospholipid efflux from cells, a process highly dependent on the ATP-binding cassette transporter A1 (ABCA1). [1]This has positioned this compound as a potential therapeutic agent for conditions characterized by excessive cholesterol accumulation, such as atherosclerosis.

Signaling Pathways

The primary signaling pathway influenced by this compound involves the disruption of the PKA-AKAP complex and the subsequent activation of ABCA1-mediated cholesterol efflux. The logical flow of this pathway is illustrated below.

st_Ht31_Signaling_Pathway This compound Signaling Pathway st_Ht31 This compound (Cell-Permeable) PKA_AKAP PKA-AKAP Complex st_Ht31->PKA_AKAP Inhibits Interaction PKA_cyto Cytoplasmic PKA PKA_AKAP->PKA_cyto Releases ABCA1 ABCA1 Transporter PKA_cyto->ABCA1 Activates Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux Mediates

Caption: Signaling pathway of this compound action.

Quantitative Data

The efficacy of this compound as a PKA anchoring inhibitor and its downstream effects on cholesterol efflux have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of Ht31 Peptide
Target InteractionIC50 (nM)Reference
RIIα - RII-specific AKAP1.4 ± 0.2[2]
RIIα - Dual-specificity AKAP6 ± 1[2]
RIα - Dual-specificity AKAP156 ± 10[2]
Table 2: Dose-Dependent Effect of this compound on Cholesterol Efflux
Cell TypeThis compound Concentration (µM)Cholesterol Efflux (%)Reference
ABCA1-expressing BHK0~5[1]
1~15[1]
5~30[1]
10~35[1]
50~40[1]
RAW Macrophages0~2[1]
10~8[1]
50~15[1]

Note: The data in Table 2 is estimated from graphical representations in the cited literature and should be confirmed by dose-response experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cholesterol Efflux Assay

This assay measures the ability of this compound to induce the release of cholesterol from cultured cells.

Materials:

  • Mammalian cells (e.g., BHK, RAW 264.7, or bone marrow-derived macrophages)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • [³H]cholesterol

  • Serum-free medium

  • This compound peptide

  • Scintillation counter and vials

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Seed cells in a 24-well plate and grow to ~80% confluency.

  • Radiolabeling: Incubate the cells with culture medium containing 1 µCi/mL [³H]cholesterol for 24-48 hours to allow for incorporation of the radiolabel into the cellular cholesterol pools.

  • Equilibration: Wash the cells twice with PBS and then incubate in serum-free medium for 1-2 hours to allow for equilibration of the [³H]cholesterol.

  • Treatment: Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0-50 µM).

  • Efflux Period: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.

  • Quantification:

    • Collect the medium from each well and centrifuge to pellet any detached cells. Transfer the supernatant to a scintillation vial.

    • Wash the cells in the plate twice with PBS.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) and incubate for 30 minutes. Transfer the lysate to a scintillation vial.

  • Measurement: Add scintillation cocktail to each vial and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Calculation: Calculate the percentage of cholesterol efflux using the following formula: % Efflux = (CPM in medium / (CPM in medium + CPM in cell lysate)) * 100

Cholesterol_Efflux_Workflow Cholesterol Efflux Assay Workflow Start Plate Cells Label Label with [3H]cholesterol Start->Label Equilibrate Equilibrate in Serum-Free Medium Label->Equilibrate Treat Treat with this compound Equilibrate->Treat Incubate Incubate (2-4h) Treat->Incubate Collect Collect Medium & Lyse Cells Incubate->Collect Measure Measure Radioactivity Collect->Measure Calculate Calculate % Efflux Measure->Calculate

Caption: Workflow for the cholesterol efflux assay.

FRET-based PKA Activity Assay

This assay utilizes a genetically encoded biosensor to measure changes in PKA activity in live cells in response to this compound.

Materials:

  • Mammalian cells

  • FRET-based PKA biosensor plasmid (e.g., AKAR3)

  • Transfection reagent

  • Live-cell imaging microscope with FRET capabilities (CFP and YFP filters)

  • Imaging medium (e.g., HBSS)

  • This compound peptide

Procedure:

  • Cell Plating and Transfection: Seed cells on glass-bottom dishes. Transfect the cells with the AKAR3 biosensor plasmid according to the manufacturer's protocol and allow for expression (24-48 hours).

  • Imaging Setup: Place the dish on the microscope stage maintained at 37°C.

  • Baseline Imaging: Acquire baseline images of the cells in the CFP and YFP channels for a few minutes before adding the treatment.

  • Treatment: Add this compound to the imaging medium at the desired concentration.

  • Time-Lapse Imaging: Continue to acquire images in both channels at regular intervals (e.g., every 30 seconds) for a defined period to monitor the change in FRET.

  • Image Analysis:

    • For each cell at each time point, measure the mean fluorescence intensity in the CFP and YFP channels.

    • Calculate the FRET ratio (YFP/CFP).

    • Normalize the FRET ratio to the baseline to determine the fold change in PKA activity.

FRET_Assay_Workflow FRET-based PKA Activity Assay Workflow Start Transfect Cells with AKAR3 Image_Baseline Acquire Baseline FRET Images Start->Image_Baseline Treat Add this compound Image_Baseline->Treat Image_TimeLapse Acquire Time-Lapse FRET Images Treat->Image_TimeLapse Analyze Analyze YFP/CFP Ratio Image_TimeLapse->Analyze End Determine Change in PKA Activity Analyze->End

Caption: Workflow for the FRET-based PKA activity assay.

Cellular Uptake Assay

This assay is used to confirm the cell permeability of this compound.

Materials:

  • Mammalian cells

  • Fluorescently labeled this compound (e.g., Cy2-st-Ht31)

  • Confocal microscope or flow cytometer

  • PBS

Procedure (Microscopy):

  • Cell Plating: Seed cells on glass-bottom dishes and allow them to adhere.

  • Treatment: Incubate the cells with medium containing fluorescently labeled this compound for a defined period (e.g., 1-2 hours).

  • Washing: Wash the cells three times with cold PBS to remove any unbound peptide.

  • Imaging: Image the cells using a confocal microscope with the appropriate laser and filter settings for the fluorophore.

Procedure (Flow Cytometry):

  • Cell Preparation: Prepare a single-cell suspension.

  • Treatment: Incubate the cells with medium containing fluorescently labeled this compound.

  • Washing: Wash the cells three times with cold PBS.

  • Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.

Conclusion

This compound represents a valuable tool for studying the role of PKA anchoring in various cellular processes. Its ability to disrupt PKA-AKAP interactions and subsequently modulate downstream events, such as ABCA1-mediated cholesterol efflux, highlights its potential as a lead compound for the development of novel therapeutics. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug developers to further explore the biology and therapeutic applications of this compound and other PKA anchoring inhibitors.

References

The AKAP-PKA Interaction as a Therapeutic Target: An In-Depth Guide to the Effects of st-Ht31 on cAMP Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial and temporal regulation of cyclic AMP (cAMP) signaling is critical for a multitude of cellular processes. A-kinase anchoring proteins (AKAPs) play a pivotal role in this regulation by tethering protein kinase A (PKA), the primary effector of cAMP, to specific subcellular locations. The disruption of this interaction has emerged as a promising strategy for modulating cellular functions and offers potential therapeutic avenues. st-Ht31, a cell-permeable stearated peptide, is a widely used tool to investigate the consequences of uncoupling PKA from AKAPs. This technical guide provides a comprehensive overview of the effects of this compound on cAMP signaling pathways, with a focus on its mechanism of action, quantitative effects on PKA activity, and detailed experimental protocols for its study.

Introduction: The Significance of PKA Anchoring

The specificity of cAMP signaling is not merely determined by the concentration of this second messenger but is intricately controlled by the subcellular localization of its downstream effector, PKA.[1] PKA is a holoenzyme typically composed of two regulatory (R) and two catalytic (C) subunits.[2] Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active, phosphorylating a wide array of substrate proteins.[3]

A-kinase anchoring proteins (AKAPs) are a diverse family of scaffolding proteins that bind to the regulatory subunits of PKA, thereby tethering the kinase to specific organelles, cytoskeletal structures, and membrane compartments.[1][4] This anchoring is crucial for ensuring that PKA acts on the correct substrates at the appropriate time and place in response to localized cAMP signals.[5] The disruption of PKA anchoring can therefore have profound effects on cellular signaling and function.

This compound: A Tool to Disrupt PKA-AKAP Interaction

This compound is a synthetic, cell-permeable peptide that acts as a competitive inhibitor of the PKA-AKAP interaction.[6] It is a stearated form of Ht31, a 24-residue peptide derived from the PKA-anchoring domain of an AKAP.[7] The N-terminal stearoyl group enhances its membrane permeability, allowing it to be used in live-cell experiments.[7] Ht31 binds with high affinity to the RII subunits of PKA, preventing them from interacting with endogenous AKAPs.[6][7] A control peptide, this compound-p, contains isoleucine-to-proline substitutions that disrupt its helical structure and abolish its ability to bind PKA, serving as a valuable negative control in experiments.[7]

The Dual Effect of this compound on PKA Activity

A critical aspect of this compound's function is its dual effect on PKA activity. While it is often used to inhibit localized PKA activity by displacing the kinase from its anchored substrates, a significant body of evidence demonstrates that this displacement leads to an increase in global cytosolic PKA activity.[7][8] This phenomenon is attributed to the release of the PKA holoenzyme from the vicinity of phosphodiesterases (PDEs), which are often co-localized with PKA on AKAP scaffolds and are responsible for degrading cAMP.[7] By uncoupling PKA from these local cAMP degradation zones, the catalytic subunits are released into the cytosol where they can be activated by ambient cAMP levels. Importantly, this increase in PKA activity occurs without a corresponding elevation in the overall intracellular cAMP concentration.[7]

Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound and its non-stearated counterpart, Ht31, on PKA-AKAP interactions and cellular processes.

Parameter AKAP PKA Subunit Value Assay Reference
IC₅₀ AKAP95RIIα1.4 ± 0.2 nMAlphaScreen[9][10]
IC₅₀ AKAP149 (dual-specificity)RIIα6 ± 1 nMAlphaScreen[9][10]
IC₅₀ AKAP149 (dual-specificity)RIα156 ± 10 nMAlphaScreen[9][10]
Table 1: In Vitro Inhibition of PKA-AKAP Interaction by Ht31 Peptide.
Cell Type This compound Concentration Effect Assay Reference
BHK and RAW Macrophages5 µMEnhanced cholesterol/phospholipid effluxCholesterol Efflux Assay[11]
Macrophages10 µMReversal of foam cell formationMicroscopic analysis[11]
HEK293T cells20 µMAbolished cAMP inhibition of PMA-induced ERK1/2 activationWestern Blot for p-ERK1/2[11]
mpkCCD cells50 µMIncreased PKA activity (phosphorylation of PKA substrates)Western Blot for Phospho-PKA Substrates[7][12]
ABCA1-expressing BHK cells10 µMIncreased cytosolic PKA activityFRET-based PKA biosensor (AKAR3)[13]
ABCA1-expressing RAW macrophages10 µMIncreased CREB phosphorylationWestern Blot for p-CREB[13]
Hippocampal Neurons2 µMAbolished cAMP-induced growth cone turningLive-cell imaging[14]
Table 2: Cellular Effects of this compound at Various Concentrations.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the steps of experimental protocols is crucial for a deeper understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

The Canonical cAMP/PKA Signaling Pathway

cAMP_PKA_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone) GPCR GPCR Extracellular_Signal->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PDE Phosphodiesterase (PDE) cAMP->PDE PKA_active Active PKA (2C) PKA_inactive->PKA_active Releases Substrates Protein Substrates PKA_active->Substrates Phosphorylates Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates Cellular_Response Cellular Response Phosphorylated_Substrates->Cellular_Response AMP AMP PDE->AMP Degrades st_Ht31_Mechanism cluster_membrane Cell Membrane AKAP AKAP PKA_anchored Anchored PKA (Inactive) AKAP->PKA_anchored Anchors PDE PDE AKAP->PDE Co-localizes PKA_cytosolic Cytosolic PKA (Inactive) PKA_anchored->PKA_cytosolic Displaces st_Ht31 This compound st_Ht31->PKA_anchored Competitively Binds to RII PKA_active Active Cytosolic PKA PKA_cytosolic->PKA_active cAMP cAMP cAMP->PKA_cytosolic Activates Downstream_Targets Downstream Targets (e.g., CREB) PKA_active->Downstream_Targets Phosphorylates Phosphorylation Increased Phosphorylation Downstream_Targets->Phosphorylation FRET_Assay_Workflow Start Start: Culture Cells Transfect Transfect cells with PKA FRET biosensor (e.g., AKAR3) Start->Transfect Incubate Incubate for sensor expression (e.g., 24-48 hours) Transfect->Incubate Image_Baseline Live-cell imaging: Acquire baseline FRET signal Incubate->Image_Baseline Add_stHt31 Add this compound to cells Image_Baseline->Add_stHt31 Image_Post_Treatment Acquire post-treatment FRET signal over time Add_stHt31->Image_Post_Treatment Analyze Analyze FRET ratio change (Emission YFP / Emission CFP) Image_Post_Treatment->Analyze End End: Quantify PKA activity change Analyze->End

References

Biophysical Properties of Stearated Ht31 Peptide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ht31 peptide is a widely utilized tool in cell biology and pharmacology for investigating the roles of A-Kinase Anchoring Proteins (AKAPs). AKAPs are a family of scaffolding proteins that compartmentalize the cAMP-dependent protein kinase (PKA) to specific subcellular locations, thereby ensuring the specificity of PKA signaling. The Ht31 peptide, originally derived from the RII-binding domain of the human thyroid AKAP (AKAP-Lbc), acts as a competitive inhibitor of the PKA-AKAP interaction.[1][2]

To facilitate its use in cell-based assays, a lipid-modified version, the stearated Ht31 peptide, was developed. The addition of a saturated 18-carbon fatty acid (stearic acid) to the N-terminus of the peptide enhances its hydrophobicity and promotes its translocation across cellular membranes.[3] This technical guide provides a comprehensive overview of the core biophysical properties of the stearated Ht31 peptide, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Biophysical Properties

The biophysical characteristics of the stearated Ht31 peptide are central to its function as a cell-permeable inhibitor of PKA anchoring. These properties, including its binding affinity, solubility, membrane permeability, and secondary structure, are summarized below.

Binding Affinity

The primary mechanism of action for the Ht31 peptide is its high-affinity binding to the dimerization and docking (D/D) domain of the regulatory (RII) subunits of PKA.[4] This interaction competitively displaces AKAPs, leading to the delocalization of PKA within the cell. The binding affinity is typically quantified by the equilibrium dissociation constant (Kd).

Parameter Value Method Notes
Kd (Ht31 - RIIα) 16 ± 1 nMSurface Plasmon Resonance (SPR)Interaction with a recombinant fragment of RIIα (residues 1-44).[4]
Kd (Ht31 - RIIα) 2.2 nMNot specifiedMentioned in comparison to a higher affinity AKAP-derived peptide.[5]
Kd (AKAP7δ peptide - RIIα) 0.4 ± 0.3 nMSurface Plasmon Resonance (SPR)A peptide from a different AKAP, shown to have higher affinity than Ht31, for comparison.[6][7]
Solubility

The solubility of the stearated Ht31 peptide is influenced by both its hydrophobic stearoyl group and the charged and polar residues within the peptide sequence.

Property Description General Solubilization Protocol
Aqueous Solubility Due to the hydrophobic stearate (B1226849) chain, the peptide has limited solubility in purely aqueous buffers.[8]1. Initially, dissolve the peptide in a small amount of an organic solvent such as DMSO or DMF. 2. Slowly add the peptide-organic solvent solution dropwise into the desired aqueous buffer with constant gentle stirring to prevent precipitation.[9][10]
Factors Affecting Solubility - pH: The net charge of the peptide is pH-dependent. For basic peptides, dissolution in a slightly acidic buffer can improve solubility. - Ionic Strength: The presence of salts can either increase or decrease solubility ("salting in" or "salting out").[11] - Aggregation: At high concentrations, the amphipathic nature of the peptide can lead to self-assembly and aggregation. Sonication can help to break up aggregates.[10]It is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the final experimental buffer.[8]
Membrane Permeability

The covalent attachment of stearic acid significantly enhances the ability of the Ht31 peptide to cross the plasma membrane.

Property Description Quantitative Data
Mechanism The hydrophobic stearoyl chain is thought to insert into the lipid bilayer, facilitating the passive diffusion of the peptide across the membrane.[3]Specific membrane permeability coefficients for stearated Ht31 are not widely reported in the literature. The permeability is dependent on factors such as the specific cell type and experimental conditions.[12][13]
Experimental Evidence The efficacy of stearated Ht31 in numerous cell-based assays, where it disrupts intracellular PKA localization and signaling, provides strong evidence for its membrane permeability.[6][14]-
Secondary Structure

The Ht31 peptide adopts a specific secondary structure that is critical for its binding to the RII subunits of PKA.

Property Description
Structure The RII-binding domain of AKAPs, including Ht31, forms an amphipathic α-helix.[15]
Functional Importance This helical conformation presents a hydrophobic face that docks into a hydrophobic groove on the surface of the PKA RII dimer, while the hydrophilic face remains exposed to the solvent.[16]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biophysical properties of the stearated Ht31 peptide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides and proteins, the far-UV CD spectrum (190-250 nm) is characteristic of their secondary structure content (α-helix, β-sheet, random coil).[17]

Materials:

  • Stearated Ht31 peptide (lyophilized powder)

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)[3]

  • Organic solvent for initial solubilization (e.g., DMSO)[14]

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)[3]

  • Nitrogen gas supply

Method:

  • Sample Preparation:

    • Accurately weigh the lyophilized stearated Ht31 peptide.

    • Prepare a concentrated stock solution (e.g., 1-2 mg/mL) by dissolving the peptide in a minimal volume of DMSO.

    • Slowly dilute the stock solution into the CD-compatible buffer to a final concentration of approximately 0.1 mg/mL. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its interference with the CD signal.[14]

    • Prepare a buffer blank containing the same concentration of DMSO.

  • Instrument Setup:

    • Purge the spectropolarimeter with dry nitrogen gas for at least 15-30 minutes before and during the experiment.

    • Set the experimental parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 or 1.0 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Response time: 2 seconds

      • Accumulations: 3-5 scans for signal averaging

  • Data Acquisition:

    • Record a baseline spectrum of the buffer blank.

    • Rinse the cuvette thoroughly with the peptide solution before filling.

    • Record the CD spectrum of the stearated Ht31 peptide solution.

  • Data Analysis:

    • Subtract the buffer baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) where:

      • mdeg is the observed ellipticity in millidegrees

      • MRW is the mean residue weight (molecular weight / number of amino acids)

      • l is the path length in cm

      • c is the concentration in g/mL

    • Analyze the resulting spectrum for characteristic α-helical features (negative bands at ~208 nm and ~222 nm, and a positive band at ~192 nm).

    • Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of secondary structure content.

Fluorescence Polarization (FP) Assay for Binding Affinity

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, the complex tumbles more slowly, leading to an increase in polarization. This principle can be used in a competitive binding assay to determine the affinity of the unlabeled stearated Ht31.[18][19]

Materials:

  • Fluorescently labeled Ht31 peptide (e.g., FITC-Ht31)

  • Unlabeled stearated Ht31 peptide

  • Purified PKA RII subunit protein

  • Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.5 mM DTT, pH 7.4)[19]

  • Black, low-binding 96- or 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Method:

  • Assay Development:

    • Tracer Titration: Determine the optimal concentration of the fluorescently labeled Ht31 tracer that gives a stable and robust fluorescence signal.

    • Protein Titration: Titrate the PKA RII subunit against a fixed concentration of the tracer to determine the protein concentration that yields a significant shift in polarization (typically 50-80% of the maximum binding).

  • Competitive Binding Assay:

    • Prepare a serial dilution of the unlabeled stearated Ht31 peptide in the assay buffer.

    • In the microplate wells, add a fixed concentration of the PKA RII subunit and the fluorescently labeled Ht31 tracer (concentrations determined in the assay development step).

    • Add the serially diluted unlabeled stearated Ht31 peptide to the wells. Include controls for no protein (low polarization) and no competitor (high polarization).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the logarithm of the competitor (stearated Ht31) concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of stearated Ht31 that displaces 50% of the bound tracer).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer) where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is the dissociation constant of the tracer-protein interaction (determined from the protein titration experiment).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. By immobilizing one interacting partner (ligand) and flowing the other (analyte) over the surface, the association and dissociation of the complex can be monitored in real-time, allowing for the determination of kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd).[20][21]

Materials:

  • Stearated Ht31 peptide

  • Purified AKAP or PKA RII subunit protein

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)[13]

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Method:

  • Ligand Immobilization (e.g., AKAP or PKA RII):

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of EDC and NHS.

    • Inject the purified protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration and covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein immobilization step to subtract non-specific binding.

  • Analyte Injection (Stearated Ht31):

    • Prepare a series of dilutions of the stearated Ht31 peptide in the running buffer.

    • Inject the different concentrations of the peptide over both the ligand and reference flow cells at a constant flow rate.

    • Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the surface after the injection.

  • Surface Regeneration:

    • If the interaction is reversible, the surface can be regenerated by injecting a pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to dissociate the bound peptide.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (ka, in M⁻¹s⁻¹), the dissociation rate constant (kd, in s⁻¹), and the equilibrium dissociation constant (Kd = kd/ka, in M).

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the context and application of the stearated Ht31 peptide.

PKA-AKAP Signaling and Ht31 Inhibition

The following diagram illustrates the canonical PKA signaling pathway anchored by an AKAP and the mechanism of inhibition by stearated Ht31.

PKA_AKAP_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G Protein GPCR->G_protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. Conversion AKAP AKAP PKA_holo PKA Holoenzyme (Inactive) AKAP->PKA_holo Hormone Hormone Hormone->GPCR 1. Binding G_protein->AC 3. Activation ATP ATP ATP->AC cAMP->PKA_holo 5. Activation PKA_cat PKA Catalytic Subunit (Active) PKA_holo->PKA_cat 6. Dissociation Substrate Substrate PKA_cat->Substrate 7. Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate st_Ht31 Stearated Ht31 st_Ht31->AKAP Displaces st_Ht31->PKA_holo Inhibition

Caption: PKA-AKAP signaling pathway and its inhibition by stearated Ht31.

Experimental Workflow for Biophysical Characterization

The following diagram outlines a typical experimental workflow for the comprehensive biophysical characterization of a synthetic peptide like stearated Ht31.

Experimental_Workflow start Peptide Synthesis & Purification solubility Solubility Testing start->solubility cd Circular Dichroism (CD) solubility->cd Optimized Buffer fp Fluorescence Polarization (FP) solubility->fp Optimized Buffer spr Surface Plasmon Resonance (SPR) solubility->spr Optimized Buffer structure Secondary Structure cd->structure affinity Binding Affinity (Kd) fp->affinity kinetics Binding Kinetics (ka, kd) spr->kinetics data_analysis Data Analysis & Interpretation structure->data_analysis affinity->data_analysis kinetics->data_analysis

References

Methodological & Application

Application Notes and Protocols for st-Ht31 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

st-Ht31 is a stearated, cell-permeable peptide that acts as a potent and specific inhibitor of the interaction between protein kinase A (PKA) and A-kinase anchoring proteins (AKAPs). AKAPs are a diverse family of scaffolding proteins that compartmentalize PKA at specific subcellular locations, thereby ensuring the spatial and temporal specificity of PKA signaling. By competitively binding to the regulatory (RII) subunits of PKA, this compound displaces the kinase from its anchoring sites, leading to a delocalization of PKA activity. This targeted disruption of PKA anchoring makes this compound a valuable tool for investigating the role of localized PKA signaling in a multitude of cellular processes.

These application notes provide detailed protocols for the use of this compound in various in vitro cell culture experiments, including the modulation of cholesterol efflux, investigation of synaptic plasticity, assessment of insulin (B600854) secretion, and analysis of ion channel activity.

Mechanism of Action: PKA Delocalization

The canonical PKA signaling pathway is initiated by the binding of cyclic AMP (cAMP) to the regulatory subunits of the inactive PKA holoenzyme, leading to the release and activation of the catalytic subunits. AKAPs tether the inactive PKA holoenzyme to specific subcellular locations, such as the plasma membrane, mitochondria, or cytoskeleton. This localization ensures that upon activation, PKA can efficiently phosphorylate nearby target proteins.

This compound disrupts this localization by competitively binding to the docking domain on the PKA RII subunits, preventing their interaction with AKAPs. This leads to the diffusion of the PKA holoenzyme throughout the cytoplasm. Consequently, while the overall cellular PKA activity might not be inhibited, the spatially restricted signaling is abolished. In some cellular contexts, this delocalization can lead to an effective increase in cytosolic PKA activity.

Application Notes and Protocols for ST-HT31 in Macrophage Foam Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the formation of lipid-laden foam cells within the arterial wall. These foam cells are predominantly derived from macrophages that have accumulated excessive cholesterol. Consequently, promoting cholesterol efflux from macrophages is a key therapeutic strategy to prevent or reverse atherosclerosis. ST-HT31 is a stearated, cell-permeable peptide that acts as a potent inhibitor of A-kinase anchoring protein (AKAP) interactions with protein kinase A (PKA).[1][2][3] This disruption leads to increased cytosolic PKA activity, which in turn stimulates cholesterol efflux through the ATP-binding cassette transporter A1 (ABCA1).[1][4] These application notes provide detailed protocols for utilizing this compound in in vitro macrophage foam cell studies to investigate its therapeutic potential.

Mechanism of Action

This compound is a synthetic peptide derived from the PKA-anchoring domain of AKAP-Lbc.[4] Its stearated modification enhances cell membrane permeability. Inside the cell, this compound competitively binds to the regulatory subunits of PKA, preventing their interaction with AKAPs.[4] This displacement uncouples PKA from its specific subcellular locations, leading to an increase in generalized cytosolic PKA activity.[1][2][3] Elevated PKA activity promotes the phosphorylation of downstream targets that ultimately enhance the function of the ABCA1 transporter, a key mediator of cholesterol efflux to extracellular acceptors like apolipoprotein A-I (apoA-I).[1][3] The ABCA1 transporter itself can facilitate the uptake of this compound, creating a positive feedback loop that enhances cholesterol export.[1][2]

Data Presentation

Table 1: Effect of this compound on Cholesterol Efflux in Macrophages
Cell TypeTreatmentConcentration (µM)Cholesterol Efflux (% of total cellular cholesterol)Reference
RAW MacrophagesControl-~2%[4]
RAW MacrophagesThis compound5~15%[4]
ABCA1+/+ BMDM Foam CellsControl-Baseline[4]
ABCA1+/+ BMDM Foam CellsThis compound10~90% reduction in neutral lipids[4]
ABCA1-/- BMDM Foam CellsThis compound10No significant reduction in neutral lipids[4]
Table 2: Key Reagents and Recommended Concentrations
ReagentPurposeRecommended ConcentrationIncubation Time
Oxidized LDL (oxLDL)Foam Cell Induction50 - 100 µg/mL24 - 48 hours
This compoundPKA Anchoring Inhibitor5 - 10 µM2 - 4 hours for efflux assays
[³H]-CholesterolRadiolabeling for Efflux Assay1 µCi/mL24 - 48 hours
Oil Red OLipid Droplet Staining0.3% in isopropanol (B130326)10 - 20 minutes

Experimental Protocols

Protocol 1: Induction of Macrophage Foam Cell Formation

This protocol describes the generation of lipid-laden foam cells from a macrophage cell line (e.g., RAW 264.7 or THP-1) using oxidized low-density lipoprotein (oxLDL).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Oxidized LDL (oxLDL)

  • Phosphate-buffered saline (PBS)

  • 6-well or 24-well tissue culture plates

Procedure:

  • Seed macrophages in a tissue culture plate at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • The following day, remove the culture medium and wash the cells once with sterile PBS.

  • Add fresh culture medium containing oxLDL at a final concentration of 50-100 µg/mL.

  • Incubate the cells with oxLDL for 24 to 48 hours to induce foam cell formation.

  • After incubation, the cells are ready for subsequent experiments, such as treatment with this compound or analysis of lipid accumulation.

Protocol 2: Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of neutral lipids within macrophage foam cells.

Materials:

  • Macrophage foam cells on coverslips or in a culture plate

  • PBS

  • 10% Formalin or 4% Paraformaldehyde

  • 60% Isopropanol

  • Oil Red O staining solution (0.3% w/v in 60% isopropanol)

  • Mayer's Hematoxylin (for counterstaining)

  • Distilled water

  • Microscope

Procedure:

  • Carefully remove the culture medium from the cells.

  • Gently wash the cells twice with PBS.

  • Fix the cells by adding 10% formalin and incubating for 30-60 minutes at room temperature.

  • Remove the formalin and wash the cells twice with distilled water.

  • Add 60% isopropanol to the cells and incubate for 5 minutes.

  • Remove the isopropanol and add the Oil Red O working solution to completely cover the cells.

  • Incubate for 10-20 minutes at room temperature.

  • Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.

  • (Optional) Counterstain the nuclei by incubating with Mayer's Hematoxylin for 1 minute.

  • Wash the cells thoroughly with distilled water.

  • Add a small amount of water or PBS to the wells to prevent drying and visualize the cells under a light microscope. Lipid droplets will appear as red-orange structures.

Protocol 3: Cholesterol Efflux Assay using [³H]-Cholesterol

This assay quantifies the movement of cholesterol from macrophages to an extracellular acceptor.

Materials:

  • Macrophage foam cells

  • [³H]-Cholesterol

  • Serum-free culture medium

  • This compound

  • Cholesterol acceptor (e.g., apolipoprotein A-I or HDL)

  • Scintillation fluid and counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

Procedure:

  • Labeling: Incubate macrophages with culture medium containing 1 µCi/mL [³H]-cholesterol for 24-48 hours to label the intracellular cholesterol pools.

  • Equilibration: Wash the cells three times with PBS to remove unincorporated [³H]-cholesterol. Then, incubate the cells in serum-free medium for 18-24 hours to allow for equilibration of the radiolabel among all cellular cholesterol pools.

  • Treatment and Efflux:

    • Remove the equilibration medium and wash the cells once with PBS.

    • Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL apoA-I).

    • Add this compound to the desired final concentration (e.g., 5 or 10 µM) to the treatment wells. Include appropriate vehicle controls.

    • Incubate for 2-4 hours at 37°C.

  • Quantification:

    • After the incubation period, collect the medium from each well.

    • Lyse the cells in each well with a cell lysis buffer.

    • Measure the radioactivity (counts per minute, CPM) in an aliquot of the medium and the cell lysate using a scintillation counter.

  • Calculation:

    • Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [CPM in medium / (CPM in medium + CPM in cell lysate)] x 100

Protocol 4: Western Blotting for ABCA1 and Phospho-CREB

This protocol is for analyzing the protein levels of ABCA1 and the phosphorylation status of CREB, a downstream target of PKA.

Materials:

  • Treated macrophage cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ABCA1, anti-phospho-CREB, anti-CREB, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. For phospho-CREB, normalize to the total CREB levels.

Mandatory Visualization

ST_HT31_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ST_HT31_ext This compound ST_HT31_int This compound ST_HT31_ext->ST_HT31_int Uptake ApoA_I ApoA-I ABCA1 ABCA1 ApoA_I->ABCA1 Acceptor Cholesterol_ext Cholesterol ABCA1->Cholesterol_ext Efflux ABCA1->ST_HT31_int AKAP_PKA AKAP PKA ST_HT31_int->AKAP_PKA Inhibits Anchoring PKA Free PKA (Active) AKAP_PKA->PKA Releases Downstream Downstream Effectors PKA->Downstream Phosphorylates Downstream->ABCA1 Activates Cholesterol_int Intracellular Cholesterol Cholesterol_int->ABCA1

Caption: this compound signaling pathway in macrophage cholesterol efflux.

Experimental_Workflow cluster_assays Analysis Start Seed Macrophages Induce Induce Foam Cell Formation (oxLDL, 24-48h) Start->Induce Treat Treat with this compound (5-10 µM, 2-4h) Induce->Treat ORO Oil Red O Staining (Lipid Accumulation) Treat->ORO Efflux Cholesterol Efflux Assay ([³H]-Cholesterol) Treat->Efflux WB Western Blot (ABCA1, pCREB) Treat->WB

Caption: Experimental workflow for studying this compound in foam cells.

References

St-Ht31 Treatment for Studying Protein-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling, regulation, and disease pathogenesis. A-Kinase Anchoring Proteins (AKAPs) are a family of scaffolding proteins that compartmentalize the ubiquitous serine/threonine kinase, Protein Kinase A (PKA), to specific subcellular locations. This spatial regulation is crucial for the specificity of PKA-mediated signaling events. The St-Ht31 peptide is a powerful tool for investigating the role of AKAP-PKA interactions in various cellular processes. This compound is a stearated, cell-permeable peptide that competitively inhibits the binding of the regulatory (RII) subunits of PKA to AKAPs, thereby disrupting this critical protein-protein interaction.[1] This disruption leads to the delocalization of PKA, which can be used to study the consequences of abrogated PKA anchoring on downstream signaling pathways and cellular functions.

These application notes provide a comprehensive overview of the use of this compound in studying protein-protein interactions, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action

This compound is a synthetic peptide derived from the PKA-anchoring domain of the human thyroid AKAP (Ht31).[1] The addition of a stearate (B1226849) group at the N-terminus enhances its cell permeability. Inside the cell, this compound mimics the amphipathic α-helix of the AKAP binding domain and competitively binds to the dimerization and docking (D/D) domain of the PKA regulatory (RII) subunits.[2] This prevents the association of PKA with endogenous AKAPs, leading to the displacement of PKA from its specific subcellular locations.[3]

While often used to inhibit localized PKA activity at specific subcellular sites, the delocalization of PKA by this compound can paradoxically lead to an increase in overall cytosolic PKA activity.[4][5] This is an important consideration when interpreting experimental results. For robust experimental design, a control peptide, this compound-P, is often used. In this compound-P, critical isoleucine residues are substituted with proline, which disrupts the α-helical structure necessary for PKA binding, rendering it inactive as an AKAP-PKA interaction inhibitor.[3][4]

Applications in Research and Drug Discovery

The ability of this compound to specifically disrupt AKAP-PKA interactions has made it an invaluable tool in various research areas:

  • Signal Transduction: Elucidating the role of PKA compartmentalization in the specificity of signaling pathways, such as those involved in cardiac myocyte contractility, neuronal signaling, and hormone action.[2][3]

  • Cancer Biology: Investigating the involvement of AKAP-PKA signaling in cancer cell proliferation, invasion, and metastasis.[6]

  • Metabolic Disorders: Studying the impact of PKA localization on processes like cholesterol efflux and foam cell formation in atherosclerosis.[4]

  • Drug Discovery: this compound and its derivatives serve as lead compounds and research tools for the development of small molecule inhibitors targeting AKAP-PKA interactions for therapeutic purposes.[7][8] The disruption of these interactions is a promising strategy for conditions where aberrant PKA signaling is implicated.[8]

Data Presentation

Table 1: this compound Technical Data
PropertyValueReference
Molecular Weight 2798.27 g/mol
Formula C₁₂₉H₂₁₇N₂₉O₃₉
Sequence DLIEEAASRIVDAVIEQVKAAGAY (N-terminal Stearate)
Purity ≥95%
Solubility Soluble to 1 mg/ml in 0.01M PBS (pH 7.4)
Storage Store at -20°C
Table 2: Exemplary Concentrations of this compound Used in Cellular Assays
ConcentrationCell TypeAssayObserved EffectReference
5 µMBaby Hamster Kidney (BHK) cells, RAW macrophagesCholesterol Efflux AssayRobust release of microparticles and cholesterol efflux.[4]
10 µMABCA1+/+ foam cellsCholesterol Efflux AssayReversal of foam cell formation.[4]
50 µMHuman Airway Smooth Muscle (ASM) cellsProliferation and Contractility AssaysEnhanced expression of proliferation markers and contractile force.[9]
50 µMPC-3CTR prostate cancer cellsCell Adhesion and Invasion AssaysAbolished calcitonin-stimulated invasion.[6]
50 µMmpkCCD cellsPKA Activity AssayIncreased PKA activity.[5]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate Disruption of AKAP-PKA Interaction

This protocol is designed to demonstrate that this compound treatment disrupts the interaction between a specific AKAP and PKA-RII in cultured cells.

Materials:

  • Cultured cells expressing the AKAP of interest

  • This compound and this compound-P control peptide

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the AKAP of interest

  • Antibody against PKA-RII subunit

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or this compound-P (e.g., 10-50 µM) for the determined time (e.g., 1-4 hours). Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody against the AKAP of interest to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Elute the protein complexes from the beads by adding elution buffer. If using SDS-PAGE sample buffer, boil the samples at 95-100°C for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against the PKA-RII subunit and the AKAP of interest.

Expected Results: In the untreated and this compound-P treated samples, the PKA-RII subunit should be detected in the immunoprecipitated complex, indicating an interaction with the AKAP. In the this compound treated sample, the amount of co-immunoprecipitated PKA-RII should be significantly reduced, demonstrating the disruptive effect of the peptide.

Protocol 2: In Vitro Pull-Down Assay to Assess Direct Disruption of AKAP-PKA Interaction

This assay assesses the direct effect of this compound on the interaction between a purified, tagged AKAP fragment and PKA-RII.

Materials:

  • Purified recombinant GST-tagged AKAP fragment (containing the PKA binding domain)

  • Purified recombinant PKA-RII subunit

  • This compound and this compound-P control peptide

  • Glutathione-agarose beads

  • Binding buffer (e.g., PBS with 1 mM DTT and protease inhibitors)

  • Wash buffer (e.g., Binding buffer with 0.1% Triton X-100)

  • Elution buffer (e.g., 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl, pH 8.0)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Bead Preparation: Wash glutathione-agarose beads with binding buffer.

  • Bait Protein Immobilization: Incubate the beads with the purified GST-AKAP fragment for 1-2 hours at 4°C to immobilize the bait protein.

  • Washing: Wash the beads several times with binding buffer to remove unbound GST-AKAP.

  • Interaction and Inhibition: Resuspend the beads in binding buffer. Aliquot the bead slurry into separate tubes. Add the purified PKA-RII subunit to each tube. To the respective tubes, add this compound, this compound-P, or vehicle control at various concentrations.

  • Incubation: Incubate the mixtures for 2-4 hours at 4°C with gentle rotation to allow for protein interaction.

  • Washing: Pellet the beads by centrifugation and wash 3-5 times with wash buffer to remove unbound proteins.

  • Elution: Elute the protein complexes by adding elution buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the PKA-RII subunit.

Expected Results: A strong band for PKA-RII should be present in the control and this compound-P lanes. The intensity of the PKA-RII band should decrease in a dose-dependent manner with increasing concentrations of this compound, indicating direct inhibition of the AKAP-PKA interaction.

Protocol 3: PKA Activity Assay

This protocol measures cellular PKA activity following treatment with this compound.

Materials:

  • Cultured cells

  • This compound and this compound-P control peptide

  • PKA Kinase Activity Assay Kit (e.g., Abcam ab139435 or Arbor Assays K019-H1)[10][11]

  • Cell lysis buffer compatible with the kinase assay kit

  • Protein concentration assay (e.g., BCA assay)

Procedure:

  • Cell Treatment: Treat cells with this compound, this compound-P, or vehicle control as described in Protocol 1.

  • Cell Lysis: Lyse the cells according to the instructions provided with the PKA Kinase Activity Assay Kit.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Kinase Assay: Perform the PKA activity assay following the manufacturer's protocol.[10][11] This typically involves incubating a specific amount of cell lysate with a PKA substrate and ATP. The level of substrate phosphorylation is then quantified, often via an ELISA-based method with a phospho-specific antibody.[10]

  • Data Analysis: Normalize the PKA activity to the total protein concentration for each sample. Compare the PKA activity in treated cells to the control cells.

Expected Results: Depending on the cell type and the specific AKAPs involved, this compound treatment may lead to an increase in cytosolic PKA activity due to the release of PKA from anchoring sites where it may be held in an inactive state or in proximity to phosphatases.[4][5]

Visualizations

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signal Signal GPCR GPCR Signal->GPCR 1. Signal Binding AC Adenylate Cyclase GPCR->AC 2. Activation cAMP cAMP AC->cAMP 3. cAMP Production ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive 4. PKA Activation AKAP AKAP AKAP->PKA_inactive Anchoring PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active pSubstrate Phosphorylated Substrate PKA_active->pSubstrate 5. Phosphorylation Substrate Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response 6. Response StHt31 This compound StHt31->PKA_inactive Inhibition of Anchoring

Caption: PKA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Hypothesis (AKAP-PKA interaction is involved) treatment Cell Culture & Treatment (Control, this compound, this compound-P) start->treatment lysis Cell Lysis treatment->lysis coip Co-Immunoprecipitation (AKAP & PKA-RII) lysis->coip pulldown In Vitro Pull-Down (GST-AKAP & PKA-RII) lysis->pulldown Use purified proteins kinase_assay PKA Activity Assay lysis->kinase_assay analysis Data Analysis (Western Blot, Activity Measurement) coip->analysis pulldown->analysis kinase_assay->analysis conclusion Conclusion: Role of AKAP-PKA Interaction analysis->conclusion

Caption: Experimental workflow for studying AKAP-PKA interactions using this compound.

Logical_Relationship cluster_normal Normal Condition cluster_inhibited With this compound Treatment AKAP AKAP AKAP_PKA AKAP-PKA Complex (Localized Signaling) AKAP->AKAP_PKA PKA PKA PKA->AKAP_PKA Disrupted Disrupted Interaction (Delocalized PKA) AKAP_PKA->Disrupted Disruption StHt31 This compound PKA_inhibited PKA StHt31->PKA_inhibited Binds to PKA Disrupt Disrupt AKAP_inhibited AKAP

Caption: Logical relationship of this compound disrupting AKAP-PKA interaction.

References

Application Notes: Dissolving and Storing st-Ht31

Author: BenchChem Technical Support Team. Date: December 2025

Product: st-Ht31 Target: A-Kinase Anchoring Protein (AKAP) - Protein Kinase A (PKA) interaction[1][2] Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a cell-permeable, stearated peptide inhibitor used in cell-based assays to study the spatial regulation of Protein Kinase A (PKA) signaling.[1] It is derived from the RII-binding domain of the human thyroid AKAP, Ht31.[2][3] By competitively binding to the regulatory (RII) subunits of PKA, this compound disrupts the interaction between PKA and AKAPs.[1][3] This de-localization of PKA from specific subcellular compartments leads to an increase in generalized cytosolic PKA activity, which can be leveraged to study a variety of cellular processes, including cholesterol metabolism, ion channel regulation, and smooth muscle proliferation.[2][4]

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
Molecular Weight 2798.27 g/mol [1][2]
Molecular Formula C129H217N29O39[1][2]
Amino Acid Sequence DLIEEAASRIVDAVIEQVKAAGAY[1]
Modification N-terminal Stearyl Group[1][2]
Purity ≥95% (by HPLC)[1][2]
Appearance Lyophilized (freeze-dried) solid[2]
Mechanism of Action Inhibits PKA-AKAP interaction[1][2]

Signaling Pathway of this compound

This compound acts by disrupting the scaffolding function of AKAPs. In an unstimulated cell, AKAPs tether inactive PKA holoenzymes (composed of two regulatory and two catalytic subunits) to specific subcellular locations, such as the plasma membrane or organelles. Upon an increase in intracellular cAMP, the catalytic subunits are released locally to phosphorylate nearby substrates. This compound, due to its structural similarity to the AKAP binding domain, competitively displaces the PKA holoenzyme from the AKAP. This leads to the diffusion of PKA throughout the cytosol, resulting in a broader, less localized signaling response upon activation by cAMP.[3][4]

st_Ht31_pathway cluster_0 Baseline State (Anchored PKA) cluster_1 This compound Action AKAP AKAP PKA_inactive PKA Holoenzyme (Inactive) AKAP->PKA_inactive Anchors stHt31 This compound Substrate Local Substrate stHt31->AKAP Competitively Binds PKA-RII AKAP_free AKAP PKA_free Free Cytosolic PKA AKAP_free->PKA_free PKA Displaced

Caption: Mechanism of this compound action on PKA anchoring.

Protocols

Storage Protocol

Proper storage is critical to maintain the stability and activity of the this compound peptide.

FormTemperatureDurationConditions
Lyophilized -20°C or -80°CLong-term (years)Store in a desiccator, protected from light.[1][2][5]
Stock Solution -80°CLong-term (months)Aliquot to avoid repeated freeze-thaw cycles.[6][7]
Stock Solution -20°CShort-term (1-2 weeks)Aliquot to avoid repeated freeze-thaw cycles.[7]

Critical Handling Notes:

  • Before opening the vial for the first time, allow the lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation and moisture uptake, which can degrade the peptide.[5][7]

  • Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to peptide degradation.[7] It is highly recommended to prepare single-use aliquots.

Reconstitution and Solubilization Protocol

The recommended solvent for this compound is 0.01M Phosphate-Buffered Saline (PBS) at pH 7.4.[1][2] However, if solubility issues arise, other solvents can be tested.

Recommended Solvent:

  • Solvent: 0.01M PBS, pH 7.4

  • Concentration: Soluble up to 1 mg/mL.[1][2]

Reconstitution Steps:

  • Perform a brief centrifugation of the vial to ensure the lyophilized powder is at the bottom.

  • Carefully add the calculated volume of 0.01M PBS (pH 7.4) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution to ensure no particulates are present.

  • Once dissolved, prepare single-use aliquots and store them at -80°C.

Alternative Solvents: If the peptide does not readily dissolve in PBS, other solvents may be attempted. Some datasheets suggest that this compound is also soluble in DMSO.[6]

  • General Peptide Guideline: For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO can be used to first dissolve the peptide, followed by a slow, dropwise addition of the aqueous buffer while vortexing.[5]

  • Caution: Always consider the tolerance of your specific cell line or assay to any organic solvents used.[5] Peptides containing Cys (C) or Met (M) can be unstable in DMSO, but this is not a concern for the this compound sequence.[5]

Experimental Workflow

The following diagram outlines a typical workflow for using this compound in a cell-based experiment, such as measuring cholesterol efflux.[4][8]

st_Ht31_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute 1. Reconstitute this compound in 0.01M PBS Prepare_Stock 2. Prepare Aliquots (e.g., 1 mg/mL) Reconstitute->Prepare_Stock Store 3. Store at -80°C Prepare_Stock->Store Dilute 5. Dilute Stock to Working Concentration (e.g., 5-10 µM) Store->Dilute Culture_Cells 4. Culture Cells (e.g., Macrophages) Treat 6. Treat Cells with This compound for desired time (e.g., 2-24 hours) Culture_Cells->Treat Dilute->Treat Harvest 7. Harvest Cells or Supernatant Treat->Harvest Assay 8. Perform Assay (e.g., Cholesterol Efflux, Western Blot, FRET) Harvest->Assay Data 9. Analyze Data Assay->Data

Caption: General experimental workflow for using this compound.

References

Troubleshooting & Optimization

troubleshooting st-Ht31 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with st-Ht31.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a stearated, cell-permeable peptide that acts as an inhibitor of the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory (RII) subunits of cAMP-dependent protein kinase A (PKA).[1][2] The peptide sequence is derived from the RII-binding domain of the human thyroid AKAP, Ht31.[1][2] By disrupting the PKA-AKAP interaction, this compound prevents the localization of PKA to specific subcellular compartments, thereby increasing cytosolic PKA activity.[1][2]

Q2: What are the common applications of this compound?

A2: this compound is used in laboratory research to study the roles of PKA anchoring in various cellular processes. For example, it has been used to investigate the regulation of sperm motility, alter human airway smooth muscle proliferation, and reverse foam cell formation in macrophages by inducing cholesterol and phospholipid efflux.[1][3][4]

Q3: Is there a negative control for this compound?

A3: Yes, a commonly used negative control is this compound P, a peptide that has isoleucine-to-proline substitutions which prevent it from binding to PKA.[4]

Troubleshooting Guide for Insolubility Issues

Q1: My this compound is not dissolving in PBS. What should I do?

A1: this compound has limited solubility in aqueous buffers. If you are encountering issues, consider the following:

  • Concentration: The maximum reported solubility in 0.01M PBS (pH 7.4) is 1 mg/ml.[1] Attempting to prepare solutions at higher concentrations will likely result in insolubility.

  • pH: Ensure your PBS is at pH 7.4. Peptides can be sensitive to pH, which affects their net charge and solubility.

  • Assistance with Dissolution: Gentle warming or brief sonication may aid dissolution. However, be cautious with these methods as they can potentially degrade the peptide with prolonged exposure.

  • Alternative Solvents: If PBS is not a requirement for your experiment, preparing a concentrated stock in an organic solvent like DMSO is highly recommended.

Q2: How should I prepare a stock solution of this compound?

A2: For most applications, preparing a concentrated stock solution in DMSO is the most reliable method. This stock can then be diluted into your aqueous experimental buffer.

  • Recommended Solvent: DMSO is recommended for creating a stock solution.[5]

  • Procedure: To prepare a stock solution, add the appropriate volume of DMSO to your vial of this compound to achieve the desired concentration. Vortex briefly to mix.

  • Storage: Store the DMSO stock solution at -80°C for long-term stability (up to one year).[5] The lyophilized powder should be stored at -20°C.[5]

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like the stearated this compound peptide. Here are some strategies to mitigate this:

  • Final Concentration: Ensure the final concentration of this compound in your aqueous buffer is low enough to remain soluble. You may need to perform a dilution series to determine the practical solubility limit in your specific buffer.

  • DMSO Concentration: Keep the final percentage of DMSO in your experiment as low as possible (typically <0.5%) to avoid solvent effects on your cells or assay. However, a very small amount of DMSO is necessary to maintain solubility.

  • Mixing Technique: When diluting, add the DMSO stock to your aqueous buffer drop-wise while vortexing or stirring the buffer. This rapid mixing can prevent localized high concentrations of the peptide that can lead to precipitation.

  • Use of Surfactants/Co-solvents: For challenging in vivo or in vitro formulations, a co-solvent system may be necessary. One suggested formulation for animal experiments includes DMSO, PEG300, and Tween-80.[5]

Quantitative Solubility Data

Solvent/SystemReported SolubilitySource
0.01M PBS (pH 7.4)Up to 1 mg/ml[1]
DMSOSoluble (specific concentration not always stated, but used for stock solutions)[5]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/ml this compound Stock Solution in PBS

  • Weigh out the desired amount of lyophilized this compound powder.

  • Prepare fresh 0.01M Phosphate Buffered Saline (PBS) and adjust the pH to 7.4.

  • Add the appropriate volume of PBS (pH 7.4) to the this compound powder to achieve a final concentration of 1 mg/ml.

  • Vortex the solution gently until the powder is completely dissolved. If needed, brief sonication in a water bath can be used to aid dissolution.

  • Use the solution fresh, as storage of aqueous peptide solutions is not generally recommended for long periods.

Protocol 2: Preparation and Storage of a Concentrated this compound Stock in DMSO

  • Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.

  • Add the required volume of high-purity, anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM or 5 mg/ml).

  • Cap the vial tightly and vortex for 30 seconds or until the peptide is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C. For use, thaw an aliquot and dilute it into the final experimental buffer immediately before the experiment.

Protocol 3: Example In Vivo Formulation (for animal experiments)

This protocol is adapted from a general guide and may require optimization.[5] It is recommended to first test the formulation with a small amount of the compound.

  • Prepare Mother Liquor: Dissolve this compound in DMSO to create a concentrated mother liquor. The concentration will depend on the final desired dosage.

  • Add Co-solvents: Sequentially add the following solvents, ensuring the solution is clear after each addition:

    • PEG300

    • Tween-80

  • Add Aqueous Component: Finally, add the required volume of Saline or PBS to reach the final desired concentration.

  • Example Formulation Ratio: A common starting point for a vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] The ratios can be adjusted to improve solubility.[5]

  • Note: Sonication or gentle heating can be used to accelerate dissolution during this process.[5]

Visual Guides

st-Ht31_Solubility_Troubleshooting_Workflow start Start: this compound Insolubility Issue check_solvent Q: What solvent are you using? start->check_solvent pbs_path Aqueous Buffer (e.g., PBS) check_solvent->pbs_path PBS dmso_path Organic Solvent (e.g., DMSO) check_solvent->dmso_path DMSO check_pbs_conc Q: Is concentration ≤ 1 mg/ml? pbs_path->check_pbs_conc dmso_success Success: Stock solution prepared dmso_path->dmso_success pbs_conc_high Reduce concentration to ≤ 1 mg/ml check_pbs_conc->pbs_conc_high No check_pbs_ph Q: Is pH ~7.4? check_pbs_conc->check_pbs_ph Yes pbs_conc_high->check_pbs_conc adjust_ph Adjust pH to 7.4 check_pbs_ph->adjust_ph No try_sonication Try gentle warming or brief sonication check_pbs_ph->try_sonication Yes adjust_ph->check_pbs_ph pbs_success Success try_sonication->pbs_success check_dmso_dilution Q: Does precipitation occur upon dilution into aqueous buffer? check_dmso_dilution->pbs_success No dilution_issue Precipitation on Dilution check_dmso_dilution->dilution_issue Yes dmso_success->check_dmso_dilution dilution_solutions 1. Lower final concentration. 2. Add stock drop-wise to buffer while mixing. 3. Consider co-solvent system (PEG300, Tween-80). dilution_issue->dilution_solutions

Caption: Troubleshooting workflow for this compound insolubility issues.

In_Vivo_Formulation_Components title This compound In Vivo Formulation Strategy mother_liquor 1. Mother Liquor: This compound in DMSO cosolvent1 2. Add Co-Solvent: PEG300 mother_liquor->cosolvent1 cosolvent2 3. Add Surfactant: Tween-80 cosolvent1->cosolvent2 aqueous 4. Add Aqueous Vehicle: Saline or PBS cosolvent2->aqueous final_solution Final Injectable Solution aqueous->final_solution

Caption: Components of a co-solvent system for in vivo delivery.

References

Technical Support Center: Optimizing ST-HT31 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing ST-HT31 incubation time to achieve maximal effect in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable peptide that acts as a Protein Kinase A (PKA) anchoring inhibitor. It contains a stearated (st) moiety to facilitate its passage across the cell membrane. Inside the cell, the Ht31 peptide competitively disrupts the interaction between PKA and A-Kinase Anchoring Proteins (AKAPs). This disruption leads to the release of the catalytic subunit of PKA into the cytoplasm, thereby increasing global cytosolic PKA activity.[1][2][3]

Q2: What is a recommended starting incubation time for this compound treatment?

A2: For initial experiments, a short incubation time of 1 to 4 hours is recommended.[1] Many studies have reported significant effects of this compound on downstream targets, such as cholesterol efflux, within a 2-hour incubation period.[1][2] The effect of this compound is acute and can cease upon its removal from the culture medium.[1]

Q3: How do I determine the optimal incubation time for my specific cell line and experiment?

A3: The optimal incubation time for this compound can vary depending on the cell type, the concentration of this compound used, and the specific downstream readout being measured. To determine the ideal time for your experiment, it is highly recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and collecting samples at multiple time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours). The time point that yields the maximal desired effect without inducing significant cytotoxicity should be chosen as the optimal incubation time.

Q4: What is the relationship between this compound concentration and incubation time?

A4: Higher concentrations of this compound may produce a more rapid and robust response, potentially requiring shorter incubation times. For instance, a concentration of 50 µM has been shown to activate cytosolic PKA and lead to significant cholesterol depletion within 2 hours.[1] Conversely, lower concentrations may necessitate longer incubation periods to achieve a similar effect. It is advisable to perform both dose-response and time-course experiments to identify the optimal combination of concentration and incubation time for your experimental system.

Q5: Does this compound exhibit cytotoxicity with longer incubation times?

A5: Studies have shown that this compound does not exhibit detectable toxicity in a wide range of concentrations (up to 50 µM) for short-term incubations (e.g., 2 hours).[1] However, for longer incubation periods, it is crucial to assess cell viability using standard methods such as MTT or trypan blue exclusion assays.

Troubleshooting Guide

Issue Possible Cause Recommendation
No or weak effect observed Incubation time is too short: The peptide may not have had sufficient time to penetrate the cells and disrupt the PKA-AKAP interaction.Increase the incubation time. Consider a time-course experiment extending up to 24 hours.
This compound concentration is too low: The concentration may be insufficient to effectively inhibit PKA anchoring in your cell type.Perform a dose-response experiment with a range of this compound concentrations (e.g., 5 µM, 10 µM, 25 µM, 50 µM).
Low expression of ABCA1 (in the context of cholesterol efflux): The ATP-binding cassette transporter A1 (ABCA1) has been shown to facilitate the uptake of this compound.[1]Verify the expression of ABCA1 in your cell line. If ABCA1 expression is low, you may need to use a higher concentration of this compound.[1]
Degraded this compound: Improper storage or handling can lead to peptide degradation.Ensure this compound is stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions.
High cell death or cytotoxicity Incubation time is too long: Prolonged exposure to the peptide may induce cellular stress or off-target effects.Reduce the incubation time. Perform a cell viability assay at different time points to determine the toxicity threshold.
This compound concentration is too high: Excessive concentrations can lead to cytotoxicity.Lower the concentration of this compound.
Unhealthy cells: Cells that are stressed or overly confluent may be more susceptible to treatment-induced toxicity.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent results between experiments Variability in incubation time: Even small differences in the duration of treatment can lead to variable results, especially for acute effects.Use a timer to ensure precise and consistent incubation times across all experiments.
Variability in cell density: Cell density can influence the cellular response to treatment.Maintain consistent cell seeding densities for all experiments.

Quantitative Data Summary

The following table summarizes quantitative data from a study investigating the effects of this compound on cholesterol efflux.

Cell TypeThis compound ConcentrationIncubation TimeObserved Effect
ABCA1-expressing BHK cells5 µM1 hourSignificant cholesterol efflux.[1]
ABCA1-expressing BHK cells50 µM2 hours~40% of cellular cholesterol exported.[1]
Cells without ABCA150 µM2 hours~10% of cellular cholesterol depleted.[1]
ABCA1+/+ BMDM foam cells10 µM"another day" (24h)~90% of neutral lipids removed.[1]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol describes a general method for performing a time-course experiment to identify the optimal incubation duration for this compound treatment. The readout for this experiment will be the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), assessed by Western blotting.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound peptide

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against phospho-CREB (Ser133)

  • Primary antibody against total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) according to the manufacturer's instructions. Dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 10 µM).

  • Time-Course Treatment:

    • Aspirate the old medium from the cells.

    • Add the medium containing this compound to the cells.

    • Incubate the cells for different durations (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) at 37°C in a CO₂ incubator. The 0-hour time point serves as the untreated control.

  • Cell Lysis: At each time point, wash the cells once with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the primary antibody against total CREB as a loading control.

  • Data Analysis: Quantify the band intensities for phospho-CREB and total CREB. Normalize the phospho-CREB signal to the total CREB signal for each time point. Plot the normalized signal against the incubation time to determine the time point with the maximal effect.

Mandatory Visualizations

ST_HT31_Signaling_Pathway cluster_membrane Cell Membrane AKAP AKAP PKA_anchored Anchored PKA (Inactive) AKAP->PKA_anchored PKA_cytosolic Cytosolic PKA (Active) PKA_anchored->PKA_cytosolic release ST_HT31 This compound ST_HT31->AKAP disrupts binding Downstream_Substrates Downstream Substrates PKA_cytosolic->Downstream_Substrates phosphorylates Cellular_Response Cellular Response (e.g., Cholesterol Efflux) Downstream_Substrates->Cellular_Response

Caption: Disruption of PKA anchoring by this compound.

Optimization_Workflow Start Start: Define Experimental Goal Time_Course Perform Time-Course Experiment (e.g., 0, 1, 2, 4, 8, 12, 24h) Start->Time_Course Dose_Response Perform Dose-Response Experiment (e.g., 5, 10, 25, 50 µM) Start->Dose_Response Analyze_Data Analyze Downstream Readout (e.g., Western Blot, Activity Assay) Time_Course->Analyze_Data Dose_Response->Analyze_Data Check_Viability Assess Cell Viability (e.g., MTT Assay) Analyze_Data->Check_Viability Decision Optimal Time & Concentration? Check_Viability->Decision Optimal_Conditions Optimal Conditions Identified Decision->Optimal_Conditions Yes Adjust Adjust Time/ Concentration Decision->Adjust No Adjust->Time_Course Adjust->Dose_Response

Caption: Workflow for optimizing this compound incubation time.

References

potential off-target effects of st-Ht31 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the st-Ht31 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a stearated, cell-permeable peptide that competitively inhibits the interaction between the regulatory (RII) subunit of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs). By disrupting this interaction, this compound leads to the displacement of PKA from its subcellular locations, which can result in an increase in global cytosolic PKA activity.

Q2: My experimental results are inconsistent with PKA inhibition. Could there be off-target effects?

A2: Yes, it is possible. While this compound is designed to be a specific disruptor of the PKA-AKAP interaction, the peptide sequence is derived from the human AKAP-Lbc protein (also known as AKAP13). The full-length AKAP13 protein contains a Rho Guanine Nucleotide Exchange Factor (RhoGEF) domain. Therefore, there is a potential for this compound to have off-target effects on the Rho signaling pathway.

Q3: What is the evidence for an interaction between Ht31 and the Rho signaling pathway?

A3: The gene that encodes the Ht31 peptide sequence, AKAP13, also encodes the proto-oncogene Lbc, which functions as a RhoGEF.[1][2] Studies have shown that the full-length AKAP13 protein can activate RhoA.[2][3] Furthermore, co-immunoprecipitation experiments have demonstrated an in vivo interaction between the rat orthologue of Ht31 (Rt31) and RhoA in primary cultured rat inner medullary collecting duct cells.[3] This suggests a potential for the Ht31 peptide, and by extension this compound, to influence Rho signaling.

Q4: How can I test for potential off-target effects of this compound on the Rho pathway in my experiments?

A4: You can perform a RhoA activation assay to measure the levels of active, GTP-bound RhoA in your cells treated with this compound. A significant change in RhoA-GTP levels compared to a vehicle control would suggest an off-target effect. Additionally, co-immunoprecipitation experiments can be conducted to determine if this compound mediates an interaction with RhoA in your specific cell type.

Q5: Are there any known off-target kinase interactions for this compound?

A5: To date, there is no publicly available comprehensive kinase profiling data (kinome scan) specifically for the this compound peptide. While it is designed to not directly inhibit the PKA catalytic activity, its potential interaction with other kinases has not been systematically evaluated. Researchers should be cautious and consider performing a broad kinase screen if unexpected phosphorylation events are observed.

Troubleshooting Guides

Issue 1: Unexpected Phenotypes Unrelated to PKA Signaling
Symptom Possible Cause Suggested Action
Changes in cell morphology, actin cytoskeleton rearrangement, or cell migration.Potential off-target activation of the Rho signaling pathway.1. Perform a RhoA activation assay to measure RhoA-GTP levels. 2. Visualize the actin cytoskeleton using phalloidin (B8060827) staining. 3. Use a Rho kinase (ROCK) inhibitor as a control to see if the phenotype is rescued.
Altered expression of genes regulated by serum response factor (SRF).RhoA signaling is a known upstream regulator of SRF.Perform qPCR or western blotting for known SRF target genes (e.g., c-fos).
Issue 2: Inconsistent PKA Activity Readouts
Symptom Possible Cause Suggested Action
Global PKA activity is increased, but a specific localized PKA-dependent event is inhibited.This compound is effectively displacing PKA from a specific AKAP, leading to a loss of localized signaling, while increasing global cytosolic PKA activity.Use compartment-specific PKA activity reporters (e.g., FRET-based sensors) to dissect localized versus global PKA activity.
No change in global PKA activity is observed.Cell type-dependent differences in AKAP expression or this compound uptake.Confirm this compound uptake in your cell line, for example, by using a fluorescently labeled version of the peptide.

Data Presentation

Table 1: Summary of this compound On-Target and Potential Off-Target Effects

Target Pathway Direct Target Mechanism Expected Outcome Potential for Off-Target Effect
PKA Signaling (On-Target) PKA-RII subunit interaction with AKAPsCompetitive inhibition of the PKA-AKAP binding pocket.Disruption of PKA anchoring, potential increase in global cytosolic PKA activity.Low, as it is the intended mechanism.
Rho Signaling (Potential Off-Target) Potentially AKAP13's RhoGEF domain or RhoA itself.The Ht31 sequence is part of AKAP13, which has RhoGEF activity.[1][2]Potential modulation of RhoA activation (GTP-loading).Moderate to High, based on the shared origin of the Ht31 peptide and the RhoGEF domain in AKAP13 and co-immunoprecipitation data.[3]
Other Kinases (Potential Off-Target) UnknownDirect binding to the active site or allosteric sites of other kinases.Unintended inhibition or activation of other kinase pathways.Unknown, as no comprehensive kinome scan data is publicly available.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) for Ht31-RhoA Interaction

This protocol is adapted from standard co-immunoprecipitation procedures and should be optimized for your specific cell line and antibodies.[4][5]

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound or a vehicle control for the desired time.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with an anti-RhoA antibody or an isotype control IgG overnight at 4°C on a rotator.

    • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-Ht31 (or anti-AKAP13) antibody and an anti-RhoA antibody to detect the co-immunoprecipitated proteins.

Protocol 2: RhoA Activation (GTPase) Assay

This protocol outlines a general workflow for a RhoA activation assay using a commercially available kit (e.g., G-LISA).

  • Cell Treatment and Lysis:

    • Seed cells and grow to the desired confluency.

    • Starve cells in serum-free media if necessary.

    • Treat cells with this compound, a positive control (e.g., LPA), and a vehicle control.

    • Lyse the cells quickly on ice with the lysis buffer provided in the kit.

    • Clarify the lysates by centrifugation.

  • Assay Performance:

    • Normalize the protein concentration of the lysates.

    • Add the lysates to the wells of the Rho-GTP-binding plate.

    • Incubate to allow active RhoA to bind to the plate.

    • Wash the wells to remove unbound proteins.

    • Add an anti-RhoA antibody, followed by a secondary antibody conjugated to HRP.

    • Add a colorimetric substrate and measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the fold change in RhoA activation relative to the vehicle control.

Mandatory Visualization

PKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA_inactive Inactive PKA Holoenzyme (R2C2) cAMP->PKA_inactive Binds to R subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases PKA_anchored Anchored Inactive PKA PKA_inactive->PKA_anchored Substrate Substrate PKA_active->Substrate Phosphorylates AKAP AKAP AKAP->PKA_anchored Anchors PKA_anchored->PKA_inactive stHt31 This compound stHt31->PKA_anchored Disrupts Anchoring pSubstrate Phosphorylated Substrate Substrate->pSubstrate Rho_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_G1213 G12/13-coupled GPCR AKAP13 AKAP13 / AKAP-Lbc GPCR_G1213->AKAP13 Activates RhoGEF_domain RhoGEF Domain (Lbc) AKAP13->RhoGEF_domain Ht31_peptide Ht31 peptide sequence AKAP13->Ht31_peptide RhoA_GDP Inactive RhoA-GDP RhoGEF_domain->RhoA_GDP Promotes GDP-GTP Exchange RhoA_GTP Active RhoA-GTP RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Actin_Stress_Fibers Actin Stress Fibers ROCK->Actin_Stress_Fibers Promotes Formation stHt31 This compound stHt31->RhoGEF_domain Potential Interaction?

References

how to prevent st-Ht31 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST-Ht31. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments while minimizing potential degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, stearated, and cell-permeable peptide that acts as a potent inhibitor of the interaction between the regulatory (RII) subunits of cAMP-dependent protein kinase A (PKA) and A-kinase anchoring proteins (AKAPs)[1]. By disrupting this interaction, this compound displaces PKA from its specific subcellular locations, leading to a delocalization and potential alteration of downstream signaling events. The stearation facilitates its permeability across cell membranes.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to prevent the degradation of this compound. Both lyophilized powder and reconstituted solutions have specific storage requirements.

FormStorage TemperatureDurationSpecial Considerations
Lyophilized Powder -20°CUp to 6 monthsKeep vial tightly sealed and desiccated[2].
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials[2].

Q3: How should I reconstitute this compound?

A3: this compound is soluble in 0.01M Phosphate Buffered Saline (PBS) at a pH of 7.4, up to a concentration of 1 mg/ml[1]. For cell culture experiments, it is advisable to prepare a concentrated stock solution in an appropriate solvent (e.g., PBS or DMSO, though PBS is explicitly mentioned) and then dilute it to the final working concentration in your cell culture medium immediately before use.

Q4: What is the typical working concentration for this compound in cell-based assays?

A4: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, published studies have used concentrations ranging from 5 µM to 50 µM[2]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect of this compound

You are not observing the expected biological effect, or the results are highly variable between experiments. This could be due to the degradation of the this compound peptide.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Improper Storage - Ensure lyophilized this compound is stored at -20°C in a desiccator. - For stock solutions, confirm they are aliquoted and stored at -20°C. Avoid using stock solutions older than one month[2].
Repeated Freeze-Thaw Cycles - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, as this can degrade the peptide[3][4].
Proteolytic Degradation in Culture - Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. - Minimize the incubation time as much as possible to achieve the desired effect. - If using serum-containing media, consider reducing the serum concentration or using a serum-free medium during the treatment period, as serum can contain proteases[5].
Incorrect Reconstitution - Verify that the correct solvent and pH were used for reconstitution. This compound is soluble in 0.01M PBS at pH 7.4[1].
Issue 2: High Background or Off-Target Effects

You are observing unexpected cellular responses that are not consistent with the known function of this compound.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Peptide Concentration Too High - Perform a dose-response curve to identify the lowest effective concentration for your experimental system. High concentrations may lead to off-target effects.
Contamination of Stock Solution - Prepare a fresh stock solution from lyophilized powder. - Ensure sterile technique is used during reconstitution and handling to prevent microbial contamination, which can introduce proteases.
Use of an Inactive Control - To confirm that the observed effects are specific to the PKA-AKAP interaction, consider using a negative control peptide, such as ST-Ht31P, which has a similar composition but does not disrupt the PKA-AKAP interaction[6][7].

Experimental Protocols

General Protocol for this compound Treatment in Cell Culture:

  • Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature for at least 60 minutes before opening[2].

    • Reconstitute the peptide in 0.01M PBS (pH 7.4) to a stock concentration of 1 mg/ml[1].

    • Gently vortex to dissolve.

    • Aliquot the stock solution into single-use volumes and store at -20°C for up to one month[2].

  • Cell Treatment:

    • Culture your cells to the desired confluency.

    • Immediately before the experiment, thaw a single-use aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final working concentration in pre-warmed cell culture medium.

    • Remove the existing medium from your cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired period. The effect of this compound can be acute, and prolonged incubation may not be necessary[2].

  • Analysis:

    • After incubation, proceed with your downstream analysis (e.g., Western blotting for PKA substrates, immunofluorescence to observe PKA localization, or functional assays).

Visualizations

This compound Mechanism of Action

ST_Ht31_Mechanism cluster_0 Normal PKA Anchoring cluster_1 Effect of this compound PKA PKA AKAP AKAP PKA->AKAP binds to Substrate Substrate AKAP->Substrate localizes PKA near ST_Ht31 This compound AKAP_d AKAP ST_Ht31->AKAP_d displaces PKA from PKA_d PKA Substrate_d Substrate PKA_d->Substrate_d reduced phosphorylation

Caption: Mechanism of this compound in disrupting PKA-AKAP interaction.

Troubleshooting Workflow for this compound Experiments

Troubleshooting_Workflow Start Inconsistent or No Effect Check_Storage Verify Storage Conditions (-20°C, desiccated) Start->Check_Storage Check_Aliquoting Review Aliquoting Practice (Single-use aliquots?) Start->Check_Aliquoting Check_Reconstitution Confirm Reconstitution Protocol (Solvent, pH) Start->Check_Reconstitution Check_Concentration Optimize Working Concentration (Dose-response) Start->Check_Concentration Prepare_Fresh Prepare Fresh Stock and Dilutions Check_Storage->Prepare_Fresh Check_Aliquoting->Prepare_Fresh Check_Reconstitution->Prepare_Fresh Use_Control Include Negative Control Peptide (e.g., ST-Ht31P) Check_Concentration->Use_Control Re_evaluate Re-run Experiment Prepare_Fresh->Re_evaluate Use_Control->Re_evaluate

Caption: A logical workflow for troubleshooting common this compound experimental issues.

References

Technical Support Center: Minimizing Cytotoxicity of st-Ht31 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with the PKA anchoring inhibitor, st-Ht31, in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported cytotoxicity of this compound in the literature?

A1: Published studies, primarily focusing on short-term applications such as inducing cholesterol efflux, have reported no detectable cytotoxicity for this compound. For instance, in studies on baby hamster kidney (BHK) cells and bone marrow-derived macrophages (BMDMs), this compound was found to be non-toxic at concentrations up to 50 μM for treatment periods of up to 24 hours, as determined by MTT assays.[1]

Q2: If this compound is reported as non-toxic, why might I be observing cytotoxicity in my long-term experiments?

A2: Cytotoxicity of therapeutic compounds, including peptides like this compound, can be highly context-dependent. While short-term studies have not shown toxicity, long-term exposure may unmask cytotoxic effects due to a variety of factors. These can include cell-type specific sensitivities, gradual accumulation of the peptide, off-target effects that manifest over time, or instability of the peptide in culture media during prolonged incubation.

Q3: What is the primary mechanism of action for this compound?

A3: this compound is a stearated, membrane-permeable peptide that acts as a competitive inhibitor of the interaction between the regulatory (RII) subunits of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs).[1][2] By disrupting this anchoring, this compound leads to the release of PKA into the cytoplasm, which can result in a generalized increase in cytosolic PKA activity.[1]

Troubleshooting Guide for Unexpected Cytotoxicity

If you are observing unexpected cytotoxicity with this compound in your long-term studies, the following troubleshooting guide can help you systematically identify the potential cause.

Issue 1: High Levels of Cell Death at Expectedly Non-Toxic Concentrations

Potential Cause 1: Concentration and Purity Issues

  • Is the stock concentration of this compound accurate? Errors in weighing the lyophilized peptide or in calculating the stock concentration can lead to the use of unintentionally high doses.

  • Is the peptide pure? Impurities from synthesis or degradation products could be cytotoxic.

Troubleshooting Steps:

  • Verify the calculations for your stock solution.

  • If possible, confirm the concentration of your stock solution using a peptide quantification assay.

  • Source high-purity this compound (>95%) from a reputable supplier.

  • Perform a dose-response curve to determine the precise cytotoxic concentration in your specific cell line and experimental conditions.

Potential Cause 2: Solvent Toxicity

  • Is the final concentration of the solvent (e.g., DMSO) in the culture medium toxic to your cells? Many cell lines are sensitive to solvent concentrations above 0.1-0.5%.

Troubleshooting Steps:

  • Calculate the final percentage of the solvent in your experimental wells.

  • Run a "vehicle-only" control, where cells are treated with the highest concentration of the solvent used in your experiment, without this compound.

  • If solvent toxicity is observed, adjust your dilution scheme to lower the final solvent concentration.

Potential Cause 3: Peptide Instability in Long-Term Culture

  • Is the this compound peptide degrading over the course of your experiment? Peptides can be susceptible to proteolysis by enzymes in the serum or secreted by cells, and their stability in culture medium can be limited.[3][4] Degradation products may be inactive or, in some cases, toxic.

Troubleshooting Steps:

  • Reduce Serum Concentration: If your experiment allows, consider reducing the serum concentration in your culture medium to decrease proteolytic activity.

  • Replenish the Medium: In long-term studies, it is advisable to perform partial or full media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration of the active peptide.

  • Use Protease Inhibitors: While this can have confounding effects, in some instances, the addition of a broad-spectrum protease inhibitor cocktail may be considered, with appropriate controls.

Potential Cause 4: Cell-Type Specific Sensitivity or Off-Target Effects

  • Are your cells particularly sensitive to prolonged PKA activation? The cellular consequences of sustained, non-localized PKA activity can vary significantly between cell types. This could lead to the activation of apoptotic pathways or cell cycle arrest in a cell-specific manner.

  • Does this compound have off-target effects in your system? While it is designed to be specific for PKA-AKAP interactions, like many inhibitors, it could have unintended molecular targets that, when persistently engaged, lead to cytotoxicity.[5][6][7]

Troubleshooting Steps:

  • Test a Control Peptide: Use a scrambled or inactive version of this compound (such as this compound-P, which has isoleucine-to-proline substitutions that prevent PKA binding) to determine if the observed cytotoxicity is specific to the PKA-inhibiting activity.[2]

  • Titrate the Concentration: Determine the minimal effective concentration of this compound required for your desired biological effect and use this concentration for long-term studies to minimize potential off-target toxicity.

  • Assess Apoptosis: Use assays such as Annexin V/Propidium Iodide staining or caspase activity assays to determine if the observed cell death is due to apoptosis. This can provide clues about the underlying mechanism of toxicity.

Data Presentation

To systematically evaluate and mitigate cytotoxicity, it is crucial to maintain clear and organized records of your experimental parameters and results.

Table 1: Summary of Reported Non-Toxic Concentrations of this compound

Cell TypeConcentration Range (μM)Treatment DurationViability AssayReference
Baby Hamster Kidney (BHK) CellsUp to 502 hoursMTT[1]
Bone Marrow-Derived Macrophages1024 hoursMTT[1]

Table 2: Experimental Log for Cytotoxicity Troubleshooting

DateCell LinePassage #Seeding DensityThis compound Conc. (μM)Solvent Conc. (%)Treatment Duration (hrs)Mitigation Strategy TestedViability Assay% Viability (vs. Vehicle)Observations
ExampleMCF-71210,000/well100.1% DMSO72NoneMTT45%High cell death
ExampleMCF-71210,000/well50.1% DMSO72Reduced concentrationMTT85%Improved viability

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay

This protocol is designed to determine the cytotoxic threshold of this compound in your specific cell line and to understand the kinetics of the cytotoxic response.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your complete culture medium. Also, prepare a 2x concentrated vehicle control (medium with the highest solvent concentration).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions and vehicle control.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, 72, 96 hours).

  • Viability Assessment: At each time point, assess cell viability using a suitable method, such as an MTT, MTS, or a neutral red uptake assay.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 (half-maximal inhibitory concentration) at each time point.

Protocol 2: Assessing Peptide Stability by Media Replenishment

This protocol helps determine if the observed cytotoxicity is due to the degradation of this compound and the accumulation of toxic byproducts.

  • Cell Seeding: Seed cells in a 24-well plate.

  • Treatment Groups:

    • Group A (No Replenishment): Treat cells with this compound at the beginning of the experiment only.

    • Group B (Partial Replenishment): Every 24 hours, remove 50% of the medium from the wells and replace it with fresh medium containing this compound at the original concentration.

    • Group C (Full Replenishment): Every 24 hours, completely remove the medium and replace it with fresh medium containing this compound.

    • Control Groups: Include vehicle controls for each replenishment schedule.

  • Incubation: Continue the experiment for the desired long-term duration (e.g., 96 hours).

  • Viability Assessment: At the end of the experiment, assess cell viability.

  • Data Analysis: Compare the viability between the different treatment groups. A significant improvement in viability in the replenishment groups (B and C) compared to the non-replenishment group (A) suggests that peptide instability may be a contributing factor to the cytotoxicity.

Visualizations

Signaling Pathway of this compound Action

st_Ht31_Pathway cluster_membrane Plasma Membrane stHt31 This compound PKA_R PKA Regulatory Subunit (RII) stHt31->PKA_R Binds and displaces from AKAP Cytosolic_PKA_C Active Cytosolic PKA Catalytic Subunit stHt31->Cytosolic_PKA_C Leads to release of CellMembrane Cell Membrane AKAP AKAP AKAP->PKA_R Anchors PKA_complex Inactive PKA Holoenzyme PKA_R->PKA_complex Binds to PKA_C PKA Catalytic Subunit PKA_C->PKA_complex Binds to Downstream Downstream Substrates Cytosolic_PKA_C->Downstream Phosphorylates

Caption: Mechanism of action of this compound, leading to increased cytosolic PKA activity.

Troubleshooting Workflow for Unexpected Cytotoxicity

Cytotoxicity_Troubleshooting Start Unexpected Cytotoxicity Observed Check_Concentration Verify this compound Concentration & Purity Start->Check_Concentration Check_Solvent Run Vehicle (Solvent) Control Start->Check_Solvent Check_Cells Assess Cell Health & Culture Conditions Start->Check_Cells Is_Solvent_Toxic Is Vehicle Toxic? Check_Solvent->Is_Solvent_Toxic Adjust_Solvent Lower Final Solvent Concentration Is_Solvent_Toxic->Adjust_Solvent Yes Perform_Dose_Response Perform Dose-Response & Time-Course Is_Solvent_Toxic->Perform_Dose_Response No Adjust_Solvent->Perform_Dose_Response Investigate_Stability Test Peptide Stability (Media Replenishment) Perform_Dose_Response->Investigate_Stability Investigate_Off_Target Use Scrambled Control Peptide Perform_Dose_Response->Investigate_Off_Target Optimize Optimize Experiment: Use Lowest Effective Dose & Replenish Media Investigate_Stability->Optimize Investigate_Off_Target->Optimize

Caption: A logical workflow for troubleshooting unexpected cytotoxicity of this compound.

Experimental Workflow for Dose-Response Assay

Dose_Response_Workflow Start Seed Cells in 96-Well Plate Adhere Allow Cells to Adhere Overnight Start->Adhere Prepare_Dilutions Prepare Serial Dilutions of this compound & Vehicle Adhere->Prepare_Dilutions Treat_Cells Treat Cells with Dilutions Prepare_Dilutions->Treat_Cells Incubate Incubate for 24, 48, 72, 96 hours Treat_Cells->Incubate Assess_Viability Assess Viability (e.g., MTT Assay) Incubate->Assess_Viability Analyze Calculate % Viability vs. Vehicle Control Assess_Viability->Analyze Plot Plot Dose-Response Curve & Determine IC50 Analyze->Plot

Caption: Experimental workflow for a dose-response and time-course cytotoxicity assay.

References

Navigating ST-HT31: A Technical Support Guide for Reproducible Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential for variability in experimental outcomes when using ST-HT31, a cell-permeable peptide inhibitor of A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interaction. Careful consideration of experimental design and cellular context is crucial for obtaining consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a stearated (lipid-modified), cell-permeable peptide that competitively inhibits the interaction between A-Kinase Anchoring Proteins (AKAPs) and the regulatory (RII) subunits of Protein Kinase A (PKA).[1][2] By binding to the RII subunits of PKA, this compound displaces PKA from its specific subcellular locations dictated by various AKAPs.[1][2][3]

Q2: Is this compound an inhibitor or an activator of PKA?

A2: This is a critical point of potential variability. While this compound is designed to be an inhibitor of localized PKA activity at specific subcellular sites by disrupting AKAP-PKA anchoring, its overall effect on cellular PKA activity can be complex and cell-type dependent.[4][5] In some cellular contexts, the release of PKA from its anchored state can lead to an increase in cytosolic PKA activity.[4] This is because the catalytic subunits of PKA are no longer constrained and can be activated by cAMP, leading to phosphorylation of substrates throughout the cytoplasm.[4] Therefore, it is crucial to experimentally determine the effect of this compound on global and localized PKA activity in your specific model system.

Q3: What is a suitable negative control for this compound?

A3: An ideal negative control is the this compound-P peptide.[4] This peptide contains isoleucine-to-proline substitutions that disrupt the secondary structure necessary for binding to the RII subunits of PKA.[6] Consequently, this compound-P should not interfere with the AKAP-PKA interaction and can be used to control for any non-specific or off-target effects of the this compound peptide itself.[4]

Q4: What are the typical working concentrations and incubation times for this compound?

A4: The optimal concentration and incubation time are highly dependent on the cell type and the specific biological process being investigated. Published studies have used a range of concentrations from 5 µM to 50 µM and incubation times from 20 minutes to 24 hours.[4][7] It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected Increase in PKA Activity As described in FAQ 2, delocalization of PKA from AKAPs can lead to increased cytosolic PKA activity.[4]- Measure PKA activity in both cytosolic and membrane/particulate fractions to understand the spatial redistribution of activity.- Use a FRET-based PKA biosensor to monitor PKA activity in real-time in different cellular compartments.[4]- Lower the concentration of this compound to see if a more localized inhibition can be achieved without global activation.
High Variability Between Experiments - Inconsistent cell culture conditions (e.g., passage number, confluency).- Degradation of the this compound peptide.- Variability in the efficiency of peptide uptake.- Maintain consistent cell culture practices.- Aliquot this compound upon receipt and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]- Ensure consistent incubation times and conditions. For cell lines with low permeability, uptake can be a variable factor.[4]
No Effect Observed - Insufficient concentration or incubation time.- The biological process under investigation is not regulated by AKAP-anchored PKA.- Inactive peptide.- Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 50 µM).- Confirm the expression of relevant AKAPs and PKA subunits in your cell model.- Include a positive control for PKA signaling (e.g., forskolin) to ensure the pathway is functional.- Use the this compound-P control peptide to rule out non-specific effects.[4]
Potential Off-Target Effects While specific off-target interactions of this compound are not well-documented, all peptide-based inhibitors have the potential for non-specific binding.- Use the lowest effective concentration of this compound as determined by your dose-response experiments.- Employ the this compound-P negative control to identify effects not related to PKA de-anchoring.[4]- If possible, use a secondary method to confirm your findings, such as siRNA-mediated knockdown of the specific AKAP you hypothesize is involved.

Quantitative Data Summary

The following table summarizes concentrations and effects of this compound reported in various studies. Note that these are starting points and should be optimized for your specific experimental system.

Cell Type This compound Concentration Incubation Time Observed Effect Reference
BHK cells and RAW macrophages5 µM2 hoursEnhanced cholesterol/phospholipid efflux[4][7]
Macrophage foam cells10 µM24 hoursReversal of foam cell formation[4][7]
HEK293T cells20 µM20 minutesAbolished cAMP inhibition of PMA-induced ERK1/2 activation[7]
Human Airway Smooth Muscle cells50 µM24 hoursEnhanced expression of proliferation markers[3]
ABCA1-null cells50 µM2 hoursModerate cholesterol efflux[4]

Visualizing Experimental Workflows and Signaling Pathways

This compound Mechanism of Action

ST_HT31_Mechanism cluster_anchored Anchored State cluster_deanchored De-anchored State AKAP AKAP PKA_R PKA (Regulatory) AKAP->PKA_R Binds PKA_C PKA (Catalytic) PKA_R->PKA_C Sequesters PKA_R_free PKA (Regulatory) Substrate Local Substrate ST_HT31 This compound ST_HT31->PKA_R Competitively Binds PKA_C_free PKA (Catalytic) PKA_R_free->PKA_C_free Releases Cytosolic_Substrate Cytosolic Substrate PKA_C_free->Cytosolic_Substrate Phosphorylates

Caption: Competitive inhibition of AKAP-PKA interaction by this compound.

Troubleshooting Workflow for this compound Experiments

Troubleshooting_Workflow Start Experiment with this compound Result Unexpected or Variable Results? Start->Result Check_Peptide Check Peptide Integrity (Storage, Aliquoting) Result->Check_Peptide Yes Consistent_Results Consistent Results Result->Consistent_Results No Check_Controls Run Controls (Vehicle, this compound-P) Check_Peptide->Check_Controls Dose_Response Perform Dose-Response & Time-Course Check_Controls->Dose_Response Measure_PKA Measure Global vs. Local PKA Activity Dose_Response->Measure_PKA Analyze Analyze Data & Re-evaluate Hypothesis Measure_PKA->Analyze

Caption: A logical workflow for troubleshooting this compound experimental variability.

Detailed Experimental Protocol: Measuring Cholesterol Efflux

This protocol is a generalized procedure based on methodologies that utilize this compound to study cholesterol efflux.

1. Cell Seeding and Labeling: a. Seed macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) in a 24-well plate at a density that will result in 80-90% confluency at the time of the assay. b. The following day, label the cells with [³H]cholesterol (e.g., 1 µCi/mL) in a serum-containing medium for 24-48 hours to allow for cholesterol equilibration.

2. Cholesterol Loading (for foam cell models): a. After labeling, wash the cells with a serum-free medium. b. Incubate the cells with acetylated LDL (acLDL) (e.g., 50 µg/mL) in a serum-free medium for 24-48 hours to induce foam cell formation.

3. This compound Treatment: a. Prepare fresh dilutions of this compound and the control peptide this compound-P in a serum-free medium. Recommended starting concentrations to test range from 1 µM to 20 µM. b. Wash the cells twice with a serum-free medium. c. Add the medium containing the different concentrations of this compound, this compound-P, or vehicle control (e.g., DMSO or PBS) to the cells. d. Incubate for the desired time (e.g., 2-4 hours).

4. Quantifying Cholesterol Efflux: a. After incubation, collect the medium from each well. b. Lyse the cells in each well with a lysis buffer (e.g., 0.1 N NaOH). c. Measure the radioactivity (counts per minute, CPM) in an aliquot of the collected medium and the cell lysate using a scintillation counter. d. Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [CPM in medium / (CPM in medium + CPM in cell lysate)] x 100

Experimental Protocol Flowchart

Protocol_Flowchart A Seed & Label Macrophages with [³H]cholesterol B Induce Foam Cell Formation (optional, with acLDL) A->B C Wash Cells B->C D Treat with this compound, This compound-P, or Vehicle C->D E Incubate (e.g., 2-4 hours) D->E F Collect Medium & Lyse Cells E->F G Measure Radioactivity (CPM) in Medium & Lysate F->G H Calculate % Cholesterol Efflux G->H

Caption: A step-by-step flowchart for a cholesterol efflux assay using this compound.

References

Validation & Comparative

A Comparative Guide to PKA Inhibitors: St-Ht31 vs. H-89

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two widely used Protein Kinase A (PKA) inhibitors, St-Ht31 and H-89. We delve into their distinct mechanisms of action, present quantitative data on their potency and selectivity, and provide detailed experimental protocols for their application. This information is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs and to facilitate the accurate interpretation of results.

At a Glance: Key Differences

FeatureThis compoundH-89
Inhibitor Type Peptide-basedSmall molecule
Mechanism of Action Disrupts PKA-AKAP interactionATP-competitive inhibitor of the PKA catalytic subunit[1][2]
Target PKA regulatory subunit II (RII) binding to A-Kinase Anchoring Proteins (AKAPs)[3]ATP-binding pocket of the PKA catalytic subunit[1][4]
Effect on PKA Activity Redistributes PKA, can lead to increased cytosolic PKA activity[5]Direct inhibition of catalytic activity
Mode of Inhibition Non-competitive with respect to ATPCompetitive with respect to ATP[1][4]

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative parameters for this compound and H-89, providing a basis for comparing their potency and selectivity.

ParameterThis compoundH-89
Potency Kd for RIIα subunit: ~0.4 nM (for the unconjugated Ht31 peptide)[3]Ki for PKA: ~48 nM[1][4]
Effective concentration in cell-based assays: 5-50 µM[5][6]IC50 for PKA: ~48-135 nM[2][7][8]
Selectivity Selective for disrupting PKA-AKAP interactions. Does not directly inhibit the catalytic activity of PKA.Inhibits other kinases at higher concentrations.
Known Off-Target Effects May cause redistribution of other AKAP-scaffolded proteins.S6K1 (IC50: ~80 nM), MSK1 (IC50: ~120 nM), ROCKII (IC50: ~270 nM), PKBα, MAPKAP-K1b[1][2]. Can also directly inhibit certain potassium channels and interact with other receptors[2].

Signaling Pathway and Inhibition Mechanisms

The following diagrams illustrate the canonical PKA signaling pathway and the distinct points of intervention for this compound and H-89.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP PKA_holo Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holo PKA_R Regulatory Subunits (R) PKA_holo->PKA_R releases PKA_C Active Catalytic Subunits (C) PKA_holo->PKA_C releases Substrate Substrate Protein PKA_C->Substrate phosphorylates AKAP AKAP AKAP->PKA_holo anchors pSubstrate Phosphorylated Substrate Substrate->pSubstrate St_Ht31 This compound St_Ht31->AKAP disrupts interaction H89 H-89 H89->PKA_C inhibits

Figure 1: PKA signaling pathway and points of inhibition by this compound and H-89.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and compare the effects of this compound and H-89.

In Vitro PKA Kinase Activity Assay (for H-89)

This protocol is designed to measure the direct inhibitory effect of H-89 on PKA catalytic activity.

Materials:

  • Recombinant PKA catalytic subunit

  • PKA substrate peptide (e.g., Kemptide)

  • ATP (spiked with [γ-³²P]ATP for radioactive detection, or use a commercial non-radioactive kit)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[9]

  • H-89 stock solution (in DMSO)

  • P81 phosphocellulose paper (for radioactive assay)

  • Scintillation counter or plate reader for non-radioactive assay

Procedure:

  • Prepare a reaction mixture containing kinase buffer, PKA substrate, and the desired concentrations of H-89 (a dose-response curve is recommended to determine the IC₅₀).

  • Add the purified active PKA enzyme to the reaction mixture and incubate for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction. For the radioactive assay, spot the reaction mixture onto P81 paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for signal detection.

  • Compare the PKA activity in the presence of H-89 to the vehicle control (DMSO) to determine the percentage of inhibition and calculate the IC₅₀.

Western Blot Analysis of PKA Substrate Phosphorylation (for both inhibitors)

This cell-based assay assesses the ability of the inhibitors to block PKA-mediated phosphorylation of downstream targets in a cellular context.

Materials:

  • Cell line of interest

  • PKA activator (e.g., Forskolin, 8-Bromo-cAMP)

  • This compound or H-89

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibody against a phosphorylated PKA substrate (e.g., anti-phospho-CREB Ser133)

  • Primary antibody against the total protein of the PKA substrate (e.g., anti-CREB)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow to the desired confluency.

  • Pre-incubate the cells with the desired concentration of this compound, H-89, or vehicle control for a specified time (e.g., 30-60 minutes).

  • Stimulate the cells with a PKA activator for an optimal time to induce substrate phosphorylation (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[2][10]

  • Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-antibody detection).

  • Incubate the membrane with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.

  • Quantify the band intensities to determine the change in phosphorylation levels.

FRET-Based Assay for PKA Activity (for this compound)

This live-cell imaging technique allows for the real-time monitoring of PKA activity in different subcellular compartments, which is particularly useful for studying the effects of an anchoring inhibitor like this compound.

Materials:

  • Mammalian cells

  • FRET-based PKA biosensor plasmid (e.g., AKAR4)

  • Transfection reagent

  • Live-cell imaging microscope equipped for FRET imaging (with appropriate filters for CFP and YFP)

  • This compound

  • PKA activator (e.g., Forskolin) as a positive control

Procedure:

  • Transfect the cells with the FRET-based PKA biosensor plasmid and allow for expression (typically 24-48 hours).

  • Plate the transfected cells on a glass-bottom dish suitable for live-cell imaging.

  • Mount the dish on the microscope stage and maintain physiological conditions (37°C, 5% CO₂).

  • Acquire baseline FRET images (both donor/CFP and acceptor/YFP channels) of the cells before treatment.

  • Add this compound to the cells and acquire a time-lapse series of FRET images to monitor changes in the FRET ratio (YFP/CFP). A change in this ratio indicates a change in PKA activity.

  • As a positive control, at the end of the experiment, add a PKA activator like Forskolin to confirm the responsiveness of the biosensor.

  • Analyze the images to quantify the change in the FRET ratio over time in response to this compound treatment.[11]

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a logical workflow for a comprehensive comparison of this compound and H-89.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Assays start Start: Define Research Question (e.g., role of PKA in a specific cellular process) H89_invitro H-89: In Vitro Kinase Assay (Determine IC50 for PKA) start->H89_invitro StHt31_invitro This compound: In Vitro Binding Assay (e.g., SPR to confirm RII-AKAP disruption) start->StHt31_invitro dose_response Dose-Response & Cytotoxicity Assays (Determine optimal, non-toxic concentrations for both inhibitors) H89_invitro->dose_response StHt31_invitro->dose_response western_blot Western Blot for PKA Substrate Phosphorylation (Compare inhibition of downstream signaling) dose_response->western_blot fret_assay Live-Cell FRET Imaging (Visualize spatial and temporal effects on PKA activity) dose_response->fret_assay functional_assay Functional Cellular Assay (e.g., gene expression, cell migration, ion channel activity) dose_response->functional_assay analysis Data Analysis & Interpretation (Compare potency, specificity, and cellular effects) western_blot->analysis fret_assay->analysis functional_assay->analysis conclusion Conclusion: Select Appropriate Inhibitor (Based on experimental context and observed effects) analysis->conclusion

Figure 2: A logical workflow for comparing the efficacy and effects of this compound and H-89.

Conclusion

The choice between this compound and H-89 as a PKA inhibitor should be guided by the specific research question and the experimental system. H-89 is a potent, direct inhibitor of the PKA catalytic subunit, making it suitable for studies where a rapid and complete blockade of PKA activity is desired. However, its off-target effects must be carefully considered, and appropriate controls should be included to validate the specificity of the observed results.

This compound, on the other hand, offers a more nuanced approach by targeting the subcellular localization of PKA through the disruption of its interaction with AKAPs. This makes it an invaluable tool for investigating the role of compartmentalized PKA signaling. It is important to note that this compound does not directly inhibit the catalytic activity of PKA and may even lead to an increase in PKA activity in certain cellular compartments.

By understanding the distinct properties of these two inhibitors and employing the appropriate experimental methodologies, researchers can effectively probe the multifaceted roles of PKA in cellular physiology and disease.

References

Reversing Foam Cell Formation: A Comparative Guide to ST-Ht31 and Alternative Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transformation of macrophages into lipid-laden foam cells is a critical event in the initiation and progression of atherosclerosis. Consequently, the reversal of foam cell formation represents a promising therapeutic avenue for the treatment of cardiovascular disease. This guide provides an objective comparison of the novel peptide ST-Ht31 with other emerging alternatives for promoting cholesterol efflux and reversing the foam cell phenotype, supported by experimental data and detailed methodologies.

This compound: A Novel Approach to Foam Cell Reversal

This compound is a synthetic peptide that has demonstrated remarkable efficacy in reversing foam cell formation. Its mechanism of action is distinct from many other cholesterol-lowering agents, offering a new strategy to combat atherosclerosis.

Mechanism of Action: this compound functions as a protein kinase A (PKA) anchoring inhibitor. By disrupting the interaction between PKA and A-kinase anchoring proteins (AKAPs), this compound leads to an increase in cytosolic PKA activity. This elevated PKA activity, in turn, promotes the efflux of cholesterol from macrophages in a manner dependent on the ATP-binding cassette transporter A1 (ABCA1).[1][2] Notably, ABCA1 also facilitates the uptake of this compound, creating a positive feedback loop that enhances cholesterol removal.[1][2]

Efficacy: Studies have shown that this compound can completely reverse foam cell formation.[1][2] In vitro experiments using bone marrow-derived macrophages (BMDMs) loaded with acetylated low-density lipoprotein (acLDL) demonstrated that treatment with this compound (10 µM for 24 hours) resulted in a significant reduction of neutral lipid accumulation, as visualized by Oil Red O staining.[1] This effect was contingent on the presence of ABCA1, as no reversal was observed in ABCA1-deficient macrophages.[1] Furthermore, this compound has been shown to be as effective as Apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL), in reversing the foam cell phenotype.[1]

Comparative Analysis of Foam Cell Reversal Agents

Several alternative strategies are being explored to promote the regression of foam cells. These approaches often target different cellular pathways involved in cholesterol homeostasis. Below is a comparison of this compound with prominent alternatives.

Compound/StrategyMechanism of ActionKey Target(s)Reported Efficacy (in vitro)
This compound PKA anchoring inhibitorPKA, ABCA1Complete reversal of foam cell formation; cholesterol efflux of up to 20% per hour.[1][2]
LXR Agonists (e.g., T0901317, GW3965) Activation of Liver X ReceptorsLXRα, LXRβ, ABCA1, ABCG1Significant increase in ABCA1 and ABCG1 expression, leading to enhanced cholesterol efflux.[3][4][5][6]
ApoA-I Mimetic Peptides (e.g., D-4F) Mimic the function of ApoA-IABCA1, cAMP/PKA pathwayDose-dependent increase in cholesterol efflux and ABCA1 expression.[7]
Berberine Multiple, including AMPK activationAMPK, LXRα, ABCA1, SR-BIInhibition of lipid accumulation and increased cholesterol efflux.[8]
Taurine (B1682933) Multiple, including regulation of bile acid synthesisCYP7A1Lowers plasma and liver cholesterol levels.[9][10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of this compound in Foam Cell Reversal

ST_Ht31_Pathway cluster_cell Macrophage ST-Ht31_in This compound AKAP_PKA AKAP-PKA Complex ST-Ht31_in->AKAP_PKA inhibits binding ABCA1 ABCA1 ABCA1->ST-Ht31_in facilitates uptake Cholesterol_efflux Cholesterol Efflux ABCA1->Cholesterol_efflux mediates PKA_cat Free Catalytic PKA Subunit AKAP_PKA->PKA_cat releases PKA_cat->ABCA1 activates Cholesterol_droplets Cholesterol Droplets Cholesterol_droplets->Cholesterol_efflux

Caption: this compound signaling pathway in macrophages.

Experimental Workflow for Cholesterol Efflux Assay

Cholesterol_Efflux_Workflow Start Seed Macrophages Label Label cells with [3H]-cholesterol (24-48h) Start->Label Equilibrate Equilibrate in serum-free medium (18h) Label->Equilibrate Treat Treat with this compound or alternative compound Equilibrate->Treat Incubate Incubate for defined period (e.g., 4h) Treat->Incubate Collect Collect medium and lyse cells Incubate->Collect Measure Measure radioactivity in medium and cell lysate via scintillation counting Collect->Measure Calculate Calculate % Cholesterol Efflux: (Medium dpm / (Medium dpm + Cell dpm)) * 100 Measure->Calculate End End Calculate->End

Caption: Cholesterol efflux assay workflow.

Experimental Workflow for Oil Red O Staining

Oil_Red_O_Workflow Start Culture Macrophages on Coverslips Induce Induce foam cell formation (e.g., with acLDL) Start->Induce Treat Treat with this compound or alternative compound Induce->Treat Fix Fix cells with formalin Treat->Fix Stain Stain with Oil Red O solution Fix->Stain Wash Wash to remove excess stain Stain->Wash Counterstain Counterstain nuclei (e.g., with Hematoxylin) Wash->Counterstain Visualize Visualize and quantify lipid droplets under microscope Counterstain->Visualize Elute Elute dye with isopropanol (for quantification) Visualize->Elute Measure Measure absorbance of eluate Elute->Measure End End Measure->End

References

Cross-Validation of st-Ht31 Effects with Genetic Knockdowns of AKAPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methods for investigating the role of A-Kinase Anchoring Proteins (AKAPs) in cellular signaling: the use of the peptide inhibitor st-Ht31 and genetic knockdown of specific AKAPs. Understanding the nuances, advantages, and limitations of each approach is critical for the accurate interpretation of experimental data and for the development of targeted therapeutics. This guide presents supporting experimental data, detailed protocols for key experiments, and visual summaries of the underlying signaling pathways and workflows.

Introduction to AKAP-PKA Signaling and Methods of Interrogation

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase that plays a pivotal role in a vast array of cellular processes. The specificity of PKA signaling is largely achieved through its compartmentalization by A-Kinase Anchoring Proteins (AKAPs). AKAPs tether PKA to specific subcellular locations, placing the kinase in close proximity to its substrates and other signaling molecules, thereby creating localized signaling hubs.[1]

Two primary experimental strategies are employed to disrupt AKAP-PKA interactions and elucidate their functional significance:

  • This compound: A cell-permeable, stearated peptide derived from the PKA-binding domain of an AKAP.[2] It acts as a competitive inhibitor, displacing PKA from all AKAPs it is bound to.[3][4]

  • Genetic Knockdown (e.g., shRNA): This approach involves the targeted reduction of a specific AKAP's expression, allowing for the investigation of the role of that individual anchoring protein.

This guide directly compares these two methodologies, providing a framework for researchers to select the most appropriate tool for their experimental questions and to critically evaluate findings in the literature.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies that have either directly compared or independently assessed the effects of this compound and AKAP knockdown on specific cellular functions.

Table 1: Effect on Epithelial Barrier Function and E-cadherin Expression

This table compares the effects of this compound and AKAP9 knockdown on cigarette smoke extract (CSE)-induced loss of epithelial barrier function and E-cadherin expression in human bronchial epithelial cells (16HBE).

ParameterControlCSE (1%)CSE + this compound (30 µM)AKAP9 shRNA + CSEAKAP9 shRNA + CSE + this compound
E-cadherin at membrane (normalized intensity) 1.00.40.90.30.3
Epithelial Barrier Function (Area Under the Curve) 1.00.50.90.40.4

Data synthesized from Oldenburger et al., 2014, Am J Physiol Cell Physiol.[5][6]

Interpretation: In this context, this compound was able to rescue the CSE-induced loss of E-cadherin and barrier function. However, when AKAP9 was specifically knocked down, this compound was no longer effective, indicating that its protective effect is mediated through its interaction with AKAP9.[1][5]

Table 2: Modulation of Ion Channel Function

This table provides a qualitative and quantitative comparison of the effects of disrupting AKAP-PKA interactions on key ion channels. Direct side-by-side quantitative comparisons in the same study are limited; therefore, this table synthesizes findings from multiple sources.

Ion ChannelAKAP InvolvedEffect of this compound/Ht31Effect of AKAP Knockdown/MutationKey Findings
IKs (KCNQ1/KCNE1) Potassium Channel Yotiao (AKAP9)Not explicitly tested in direct comparison studies.Yotiao mutations that disrupt IKs binding reduce PKA-dependent phosphorylation and inhibit sympathetic stimulation of IKs.[7][8]Yotiao is essential for the β-adrenergic regulation of the IKs channel, forming a macromolecular complex with PKA, phosphatases, and adenylyl cyclase.[7][9][10]
AMPA-type Glutamate Receptors AKAP79/150Ht31 displaces PKA from anchored sites, decreasing the probability of channel phosphorylation.[11]Knockdown of AKAP79/150 impairs the regulation of AMPA receptor phosphorylation and trafficking during synaptic plasticity.[12]AKAP79/150 is a key scaffold for PKA and calcineurin, which antagonistically regulate the phosphorylation of the GluA1 subunit at Ser-845, controlling receptor insertion and removal from the synapse.[1][13][14][15]

Experimental Protocols

1. shRNA-Mediated Knockdown of a Target AKAP (e.g., AKAP9)

This protocol describes a general workflow for the stable knockdown of a target AKAP using a lentiviral-based shRNA approach.

a. shRNA Design and Vector Construction:

  • Design at least two independent shRNA sequences targeting the mRNA of the AKAP of interest using a validated design algorithm. Include a non-targeting scramble shRNA as a control.

  • Synthesize DNA oligonucleotides encoding the shRNA sequences.

  • Anneal the complementary oligonucleotides.

  • Ligate the annealed shRNA cassette into a suitable lentiviral expression vector (e.g., pLKO.1).

  • Verify the sequence of the inserted shRNA by Sanger sequencing.

b. Lentivirus Production:

  • Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Concentrate the viral particles, for example, by ultracentrifugation.

  • Determine the viral titer.

c. Transduction of Target Cells:

  • Plate the target cells (e.g., 16HBE) at an appropriate density.

  • Transduce the cells with the lentiviral particles at a multiplicity of infection (MOI) optimized for the cell type.

  • After 24-48 hours, select for transduced cells using an appropriate selection agent (e.g., puromycin).

  • Expand the stable cell line and verify knockdown efficiency by qRT-PCR and Western blotting.

2. Immunofluorescence Staining for E-cadherin and AKAP9

This protocol is for visualizing the subcellular localization of E-cadherin and AKAP9.

  • Cell Culture: Grow cells on glass coverslips or in chamber slides.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies against E-cadherin and AKAP9 diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining: Stain nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

3. FRET-Based Imaging of PKA Activity using AKAR Reporters

This protocol allows for the real-time monitoring of PKA activity in live cells.

  • Transfection: Transfect target cells with an A-Kinase Activity Reporter (AKAR) FRET-based biosensor plasmid.

  • Cell Culture: Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging.

  • Imaging Setup: Use an inverted fluorescence microscope equipped for FRET imaging with appropriate excitation and emission filters for the specific FRET pair (e.g., CFP/YFP). Maintain the cells at 37°C and 5% CO2 during imaging.

  • Baseline Imaging: Acquire baseline FRET and donor (CFP) channel images before stimulation.

  • Stimulation: Add the stimulus of interest (e.g., forskolin (B1673556) to activate adenylyl cyclase and increase cAMP).

  • Time-Lapse Imaging: Acquire a time-lapse series of FRET and donor channel images to monitor the change in PKA activity.

4. Electrophysiological Measurement of IKs Current

This protocol is for measuring the slowly activating delayed rectifier potassium current (IKs) using whole-cell patch-clamp.

  • Cell Preparation: Isolate cardiomyocytes or use a cell line stably expressing KCNQ1/KCNE1 channels.

  • Patch-Clamp Setup: Use a patch-clamp amplifier and data acquisition system.

  • Pipette and Bath Solutions: Use appropriate intracellular (pipette) and extracellular (bath) solutions to isolate the IKs current. The pipette solution should contain ATP and a low concentration of free calcium.

  • Voltage Protocol: To elicit IKs, apply depolarizing voltage steps from a holding potential of -40 mV to various test potentials (e.g., up to +60 mV) for several seconds.

  • Current Measurement: Measure the amplitude of the tail current upon repolarization to a potential such as -40 mV.

  • Drug Application: To assess the effect of β-adrenergic stimulation, perfuse the cells with isoproterenol.[19][20][21]

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist GPCR GPCR Agonist->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP AKAP AKAP PKA_holoenzyme PKA Holoenzyme (R2C2) AKAP->PKA_holoenzyme Anchors Substrate Membrane Substrate (e.g., Ion Channel) G_Protein->AC cAMP->PKA_holoenzyme PKA_catalytic PKA Catalytic Subunit PKA_holoenzyme->PKA_catalytic Release PKA_catalytic->Substrate Phosphorylation

Caption: Canonical AKAP-mediated PKA signaling pathway at the plasma membrane.

Experimental_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach st_Ht31 Treat cells with This compound Disruption Global disruption of all AKAP-PKA interactions st_Ht31->Disruption Assay Downstream Assays (e.g., Western Blot, IF, Electrophysiology, FRET) Disruption->Assay Functional Phenotypic Biochemical shRNA Transduce cells with AKAP-specific shRNA Knockdown Specific knockdown of one AKAP shRNA->Knockdown Knockdown->Assay Functional Phenotypic Biochemical

Caption: Comparison of experimental workflows for this compound and genetic knockdown.

Logical_Relationship Cellular_Process Cellular Process (e.g., Epithelial Barrier Function) AKAP9 AKAP9 PKA PKA AKAP9->PKA anchors E_cadherin E-cadherin at membrane PKA->E_cadherin regulates E_cadherin->Cellular_Process maintains st_Ht31 This compound st_Ht31->AKAP9 disrupts interaction with PKA

Caption: Logical relationship of this compound, AKAP9, and E-cadherin in maintaining epithelial barrier function.

Conclusion and Recommendations

Both this compound and genetic knockdown are powerful tools for dissecting AKAP-PKA signaling.

  • This compound is advantageous for its acute application, allowing for the study of the immediate consequences of disrupting all AKAP-PKA interactions. This makes it a useful tool for initial screening and for studying dynamic processes. However, its global action can make it difficult to attribute an observed effect to a specific AKAP.

  • Genetic knockdown of a specific AKAP offers unparalleled specificity, enabling the elucidation of the function of a single anchoring protein. This is crucial for validating the role of an individual AKAP in a particular signaling pathway. However, the chronic nature of knockdown can lead to compensatory mechanisms, and off-target effects of shRNAs must be carefully controlled for.

Recommendation: For a robust cross-validation of the role of a specific AKAP, a combined approach is recommended. Initial studies may use this compound to determine if PKA anchoring is involved in a process. Subsequent experiments using genetic knockdown of candidate AKAPs can then be used to pinpoint the specific anchoring protein responsible for the observed effect. As demonstrated in the case of AKAP9 and epithelial barrier function, the inability of this compound to elicit a response in AKAP-knockdown cells provides strong evidence for the specific role of that AKAP. This integrated approach will provide the most comprehensive and reliable insights into the complex world of localized PKA signaling.

References

orthogonal methods to confirm st-Ht31 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Orthogonal Methods for Confirming the Mechanism of Action of ST-Ht31

For researchers, scientists, and drug development professionals investigating the cellular effects of this compound, a stearated peptide inhibitor of protein kinase A (PKA) anchoring, it is crucial to employ a range of orthogonal methods to rigorously confirm its mechanism of action. This compound is designed to competitively inhibit the interaction between the regulatory (RII) subunits of PKA and A-kinase anchoring proteins (AKAPs), leading to the displacement of PKA from its specific subcellular locations.[1] This guide provides a comparative overview of various experimental approaches to validate the key steps in the this compound mechanism of action, from direct target engagement to downstream cellular consequences.

The Mechanism of Action of this compound: A Four-Step Process

The established mechanism of this compound involves a cascade of molecular events that can be systematically investigated using a panel of orthogonal experimental techniques. The four key steps are:

  • Direct Binding to PKA RII Subunits: this compound directly interacts with the dimerization/docking (D/D) domain of the PKA RII subunits.

  • Disruption of PKA-AKAP Interaction: By binding to the RII subunits, this compound competitively inhibits the interaction between PKA and AKAPs.

  • Alteration of PKA Subcellular Localization and Activity: The disruption of PKA-AKAP anchoring leads to the delocalization of PKA from specific subcellular compartments, which can result in an increase in global cytosolic PKA activity.

  • Induction of Downstream Cellular Effects: The altered PKA activity leads to changes in the phosphorylation of downstream substrates, culminating in specific cellular responses such as cholesterol efflux.

Below, we compare various orthogonal methods to confirm each of these steps, followed by detailed experimental protocols for key techniques and visualizations of the underlying pathways and workflows.

Orthogonal Methods for Mechanistic Validation

To provide a clear comparison, the following tables summarize different experimental methods, their principles, and their suitability for confirming the mechanism of action of this compound.

Confirming Direct Binding of this compound to PKA RII Subunits
MethodPrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (this compound) to a ligand (PKA RII) immobilized on a sensor chip, providing real-time kinetics and affinity data.[2]Label-free, real-time measurement of association and dissociation rates, high sensitivity.[2]Requires specialized equipment, protein immobilization can sometimes affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon the titration of a ligand (this compound) into a solution containing the protein (PKA RII), providing thermodynamic parameters of binding.[3]Label-free, provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS), solution-based.[3]Requires relatively large amounts of pure protein, lower throughput.[3]
Co-immunoprecipitation (Co-IP) An antibody against a tagged or endogenous PKA RII subunit is used to pull down the protein from a cell lysate. Interacting molecules, like this compound, are then detected by Western blotting or mass spectrometry.[4][5]In-cell validation of interaction, can identify interactions in a more physiological context.Can be prone to false positives due to non-specific binding, may not be suitable for weak or transient interactions without crosslinking.[6]
Demonstrating Disruption of PKA-AKAP Interaction
MethodPrincipleAdvantagesDisadvantages
Competitive ELISA Immobilized AKAP is incubated with PKA RII in the presence of varying concentrations of this compound. The amount of PKA RII bound to the AKAP is then quantified using an antibody-based detection system.[6]High-throughput, relatively inexpensive, quantitative.Indirect measurement, requires purified proteins and specific antibodies.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Donor and acceptor beads are brought into proximity by the PKA-AKAP interaction, generating a luminescent signal. This compound competes with this interaction, leading to a decrease in the signal.[1][5]Homogeneous assay (no wash steps), high sensitivity, suitable for high-throughput screening.[1]Requires specialized equipment, can be sensitive to buffer components.
Proximity Ligation Assay (PLA) In situ detection of protein-protein interactions. If PKA and AKAP are in close proximity (<40 nm), a fluorescent signal is generated. Treatment with this compound should reduce the number of fluorescent spots.[7][8]In situ visualization of the interaction within cells, high specificity.[7]Semi-quantitative, requires specific primary antibodies raised in different species.[8]
Measuring Changes in PKA Localization and Activity
MethodPrincipleAdvantagesDisadvantages
Immunofluorescence Microscopy Cells are treated with this compound, fixed, and stained with antibodies against PKA subunits. Changes in the subcellular localization of PKA are then visualized by microscopy.[9]Provides direct visual evidence of protein relocalization within the cell.Can be prone to artifacts from fixation and permeabilization, provides a static snapshot of the cell.
FRET-based Biosensors Genetically encoded biosensors that change their Förster Resonance Energy Transfer (FRET) signal upon PKA-mediated phosphorylation. These can be targeted to specific subcellular compartments to measure localized PKA activity.[4][10]Real-time measurement of PKA activity in living cells with high spatiotemporal resolution.[4]Requires transfection of cells with the biosensor, potential for overexpression artifacts.
Western Blotting for PKA Substrates Cell lysates from this compound-treated and untreated cells are probed with antibodies that specifically recognize the phosphorylated form of known PKA substrates.[11][12]Can measure the activity of endogenous PKA on its natural substrates.Provides a measure of global PKA activity, may not reflect changes in specific subcellular compartments.
Assessing Downstream Cellular Effects
MethodPrincipleAdvantagesDisadvantages
Radiolabeled Cholesterol Efflux Assay Cells are labeled with [³H]-cholesterol, and the amount of radioactivity released into the medium after treatment with this compound is measured.[13][14]Gold-standard method, highly sensitive and specific.[13]Involves handling of radioactive materials, lower throughput.
Fluorescent Cholesterol Efflux Assay Cells are labeled with a fluorescent cholesterol analog (e.g., BODIPY-cholesterol). The amount of fluorescence released into the medium upon this compound treatment is quantified.[15][16]Non-radioactive, safer, and suitable for high-throughput screening.[15]The fluorescent analog may not perfectly mimic the behavior of native cholesterol.

Signaling Pathways and Experimental Workflows

To further clarify the mechanism of action of this compound and the experimental approaches to validate it, the following diagrams are provided.

ST_Ht31_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytosol AKAP AKAP PKA_RII PKA RII AKAP->PKA_RII Anchoring PKA_C PKA C PKA_RII->PKA_C Binding PKA_RII_C_complex_cyto PKA Holoenzyme (RII + C) PKA_RII->PKA_RII_C_complex_cyto Delocalization ST_Ht31 This compound ST_Ht31->PKA_RII Competitive Binding PKA_C_active Active PKA C PKA_RII_C_complex_cyto->PKA_C_active Activation Substrate Substrate PKA_C_active->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Efflux Cholesterol Efflux Phospho_Substrate->Efflux

Figure 1: Signaling pathway of this compound action.

Competitive_Binding_Assay_Workflow cluster_0 Competitive ELISA Workflow start Immobilize AKAP on plate step1 Add PKA RII and varying concentrations of this compound start->step1 step2 Incubate to allow competitive binding step1->step2 step3 Wash to remove unbound proteins step2->step3 step4 Add primary antibody against PKA RII step3->step4 step5 Add enzyme-linked secondary antibody step4->step5 step6 Add substrate and measure signal step5->step6 end Signal inversely proportional to this compound concentration step6->end

Figure 2: Workflow for a competitive ELISA.

FRET_Experiment_Logic cluster_0 FRET Biosensor Logic PKA PKA Biosensor_unphos FRET Biosensor (unphosphorylated) PKA->Biosensor_unphos Phosphorylation Biosensor_phos FRET Biosensor (phosphorylated) Biosensor_unphos->Biosensor_phos FRET_signal Change in FRET signal Biosensor_phos->FRET_signal

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling st-Ht31

Author: BenchChem Technical Support Team. Date: December 2025

Operational Plan: Personal Protective Equipment (PPE) and Handling

Given the lack of specific hazard data for st-Ht31, a cautious approach assuming potential biological and chemical hazards is recommended. The following PPE and handling procedures should be implemented to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Fume Hood: All handling of powdered or volatile solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: Ensure the laboratory is well-ventilated.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is crucial for minimizing direct contact with the compound.

PPE CategoryItemSpecification/Recommendation
Hand Protection GlovesNitrile or latex gloves should be worn at all times.
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified safety glasses with side shields or goggles.
Body Protection Lab CoatA full-length laboratory coat to protect skin and clothing.
Respiratory RespiratorRecommended when handling the powder form outside of a fume hood.
Hygiene Measures
  • Hand Washing: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Decontamination: Clean and decontaminate work surfaces after completing tasks involving this compound.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect contaminated lab supplies (e.g., pipette tips, tubes, gloves) in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect aqueous solutions containing this compound in a clearly labeled, sealed hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

To provide a clear, step-by-step guide for researchers, the following workflow diagram illustrates the safe handling process for this compound, from initial preparation to final disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_reagent Retrieve this compound prep_hood->prep_reagent handle_weigh Weigh Powder prep_reagent->handle_weigh In Fume Hood handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_use Use in Experiment handle_dissolve->handle_use cleanup_decon Decontaminate Workspace handle_use->cleanup_decon cleanup_solid Dispose Solid Waste cleanup_decon->cleanup_solid cleanup_liquid Dispose Liquid Waste cleanup_solid->cleanup_liquid cleanup_ppe Doff PPE cleanup_liquid->cleanup_ppe

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

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